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  • Product: (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
  • CAS: 1565845-63-7

Core Science & Biosynthesis

Foundational

Spectroscopic Analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol: A Technical Guide to its NMR Chemical Shifts and Data Interpretation

Introduction (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a chiral alcohol containing a 3-(4-chlorophenyl)-1,2-oxazole core. This structural motif is of significant interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a chiral alcohol containing a 3-(4-chlorophenyl)-1,2-oxazole core. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with isoxazole derivatives. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. Drawing upon established principles of NMR spectroscopy and comparative analysis with structurally related compounds, we present a detailed assignment of its ¹H and ¹³C NMR chemical shifts. Furthermore, this guide outlines a comprehensive, self-validating experimental protocol for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Predicted NMR Spectroscopic Data

The molecular structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is depicted below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds reported in the literature. Specifically, data from various 3,5-disubstituted isoxazoles and 1-(4-chlorophenyl)ethanol derivatives have been used to derive the expected spectral features of the target molecule.

Diagram 1: Molecular Structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Caption: Chemical structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.

¹H NMR (Proton NMR) Predicted Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the isoxazole ring proton, and the protons of the ethan-1-ol side chain. The data presented here is for a spectrum recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.75d~8.52H-2', H-6' (Aromatic)
~7.45d~8.52H-3', H-5' (Aromatic)
~6.50s-1H-4 (Isoxazole)
~5.10q~6.51H-1" (CH-OH)
~2.50d~4.01OH
~1.65d~6.53H-2" (CH₃)
¹³C NMR (Carbon NMR) Predicted Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on a spectrum recorded in CDCl₃ at 101 MHz.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon Assignment
~172.0C-5 (Isoxazole)
~162.0C-3 (Isoxazole)
~136.0C-4' (Aromatic)
~129.5C-3', C-5' (Aromatic)
~128.0C-1' (Aromatic)
~127.5C-2', C-6' (Aromatic)
~98.0C-4 (Isoxazole)
~64.0C-1" (CH-OH)
~23.0C-2" (CH₃)

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-fidelity NMR data, a standardized and self-validating experimental protocol is essential. The following section details the methodology for sample preparation and instrument setup.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D), containing a known amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). The choice of solvent is critical as it can influence chemical shifts.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (centered around 4.7 ppm).

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm (centered around 100 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Proton Decoupling: Broadband decoupling (e.g., 'garp' or 'waltz16').

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Diagram 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Purity Assess Analyte Purity (>95%) Solvent Select Deuterated Solvent (e.g., CDCl3 with TMS) Purity->Solvent Dissolve Dissolve 5-10 mg in 0.6-0.7 mL Solvent Solvent->Dissolve Homogenize Ensure Homogeneous Solution Dissolve->Homogenize H1_Acq ¹H NMR Acquisition (zg30, 16-64 scans) Homogenize->H1_Acq C13_Acq ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) Homogenize->C13_Acq FT Fourier Transformation (with Line Broadening) H1_Acq->FT C13_Acq->FT Correction Phasing & Baseline Correction FT->Correction Reference Reference to TMS (0.00 ppm) Correction->Reference Analyze Peak Picking, Integration & Assignment Reference->Analyze

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Interpretation and Rationale for Chemical Shift Assignments

The predicted chemical shifts are grounded in established principles of NMR spectroscopy and comparison with empirical data from analogous structures.

  • Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to their ortho- and meta-positions relative to the isoxazole ring and the chloro-substituent. The protons ortho to the electron-withdrawing chlorine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the isoxazole ring (H-2', H-6').

  • Isoxazole Proton (H-4): The single proton on the isoxazole ring typically resonates in the region of 6.0-7.0 ppm. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.

  • Ethanol Side Chain (H-1", OH, H-2"): The methine proton (H-1") adjacent to the hydroxyl group and the chiral center is expected to be a quartet due to coupling with the methyl protons. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent; it will appear as a doublet due to coupling with the methine proton. The methyl protons (H-2") will appear as a doublet due to coupling with the methine proton.

  • Aromatic and Isoxazole Carbons: The chemical shifts of the aromatic and isoxazole carbons are influenced by the electronegativity of the attached atoms and resonance effects. The carbon atom attached to the chlorine (C-4') will be deshielded, while the carbons of the isoxazole ring will have characteristic shifts that distinguish them from the aromatic carbons.

  • Ethanol Side Chain Carbons (C-1", C-2"): The carbon bearing the hydroxyl group (C-1") is expected to resonate around 64 ppm, while the methyl carbon (C-2") will be found further upfield at approximately 23 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR spectroscopic data for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol and a robust experimental protocol for its acquisition and analysis. The detailed assignment of ¹H and ¹³C NMR chemical shifts, supported by data from analogous compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to the outlined experimental methodology will ensure the generation of high-quality, reproducible NMR data, which is fundamental for structural verification and further investigation of this and related compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • nmrshiftdb2. A free, web-based database for organic structures and their NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Aqueous Solubility of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Executive Summary The compound (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a highly specific, chiral small molecule characterized by a unique tripartite architecture: a lipophilic 4-chlorophenyl ring, a cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a highly specific, chiral small molecule characterized by a unique tripartite architecture: a lipophilic 4-chlorophenyl ring, a central 1,2-oxazole (isoxazole) heteroaromatic core, and a chiral (1S)-1-hydroxyethyl moiety. Understanding its physicochemical properties—particularly its aqueous solubility—is critical for downstream applications ranging from assay development to formulation strategy.

This whitepaper provides a rigorous, mechanistic deconstruction of the compound's solvation thermodynamics, predictive modeling based on established physicochemical rules, and a self-validating experimental framework for empirical solubility determination.

Molecular Architecture & Physicochemical Profiling

The behavior of a molecule in aqueous media is dictated by the delicate balance between its lipophilic bulk and its polar surface area. For (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, the 4-chlorophenyl group drives hydrophobic interactions and crystal lattice packing, while the isoxazole nitrogen/oxygen and the secondary alcohol provide critical hydrogen-bonding anchors.

We evaluate the compound against Lipinski's Rule of Five (RO5) , a foundational heuristic in medicinal chemistry used to predict oral bioavailability and aqueous permeability[1].

Table 1: Predictive Physicochemical Descriptors
ParameterValue (Calculated/Estimated)RO5 ThresholdCompliance
Molecular Formula C₁₁H₁₀ClNO₂N/AN/A
Molecular Weight (MW) 223.66 g/mol ≤ 500 DaPass
Hydrogen Bond Donors (HBD) 1 (-OH group)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 3 (N, O in ring; O in -OH)≤ 10Pass
Estimated LogP ~2.4 – 2.8≤ 5Pass
Topological Polar Surface Area 46.5 Ų≤ 140 ŲPass
Rotatable Bonds 2≤ 10Pass

Mechanistic Insight: With zero RO5 violations, the compound is theoretically well-suited for passive membrane diffusion. However, the rigid planar structure of the chlorophenyl-isoxazole system can lead to high crystal lattice energy, which often acts as a thermodynamic barrier to aqueous dissolution.

Aqueous Solubility: Thermodynamic and Kinetic Perspectives

Aqueous solubility is not merely a static property; it is the net result of a thermodynamic cycle. To dissolve, the solid must first overcome its crystal lattice energy (an endothermic process akin to sublimation), followed by the creation of a cavity in the water network and the formation of solute-water interactions (an exothermic hydration process).

To predict the intrinsic solubility of this un-ionized compound, we utilize the General Solubility Equation (GSE) developed by Jain and Yalkowsky[2]:

logSw​=0.5−0.01(Tm​−25)−logKow​

Where Tm​ is the melting point in Celsius, and Kow​ is the octanol-water partition coefficient. Assuming an estimated Tm​ of 120°C and a logKow​ of 2.5, the predicted logSw​ is approximately -2.95 (equivalent to ~1.1 mM, or ~250 µg/mL). This classifies the compound as poorly to moderately soluble.

SolvationThermodynamics Solid Crystalline Solid (High Lattice Energy) Gas Gaseous State (Isolated Solute) Solid->Gas ΔG_sublimation (Endothermic Penalty) Aq Aqueous Solution (Hydration Shell Formed) Solid->Aq ΔG_solution (Net Thermodynamic Solubility) Gas->Aq ΔG_hydration (Exothermic Recovery)

Thermodynamic cycle of solvation illustrating the energy barriers to aqueous dissolution.

Experimental Methodologies: Solubility Determination

Theoretical models must be empirically validated. For a compound with an estimated solubility in the 10–500 µg/mL range, the OECD Guideline 105 Shake-Flask Method is the internationally recognized gold standard[3].

As a Senior Application Scientist, I mandate a self-validating kinetic approach to this protocol. A common pitfall in solubility testing is mistaking a slow dissolution rate for thermodynamic equilibrium, or conversely, capturing a transient supersaturated state.

Step-by-Step Protocol: Modified OECD 105 Shake-Flask Method

1. Preparation of Saturated Solutions

  • Weigh an excess amount of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (e.g., 5 mg) into three separate amber glass vials to prevent potential photodegradation.

  • Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 phosphate-buffered saline).

2. Thermal Agitation (The "Supersaturation" Phase)

  • Incubate the vials in a thermostatic shaker at 30°C at 200 RPM for 24 hours.

  • Causality: Heating the sample slightly above the target measurement temperature (25°C) forces the compound into a supersaturated state. This ensures that when the temperature is lowered, the system approaches equilibrium via precipitation, eliminating the risk of underestimating solubility due to slow dissolution kinetics.

3. Equilibration (The "Stabilization" Phase)

  • Reduce the incubator temperature to 25.0 ± 0.1°C .

  • Continue shaking for an additional 24, 48, and 72 hours (one vial dedicated to each time point).

  • Causality: Sampling at three distinct time points creates a self-validating system. If the concentrations at 48h and 72h differ by less than 5%, true thermodynamic equilibrium has been achieved.

4. Phase Separation

  • Transfer the suspension to a temperature-controlled centrifuge (set to 25°C) and spin at 15,000 × g for 15 minutes.

  • Causality: Centrifugation is preferred over syringe filtration for lipophilic compounds, as filters can nonspecifically bind the analyte, artificially lowering the measured solubility.

5. Quantification

  • Carefully extract the supernatant and dilute immediately with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Analyze via HPLC-UV (detection at ~254 nm, corresponding to the chlorophenyl-isoxazole chromophore) against a validated calibration curve.

ShakeFlask Prep 1. Saturation Excess Solute Incubate 2. Agitation 30°C for 24h Prep->Incubate Equilibrate 3. Equilibration 25°C (24-72h) Incubate->Equilibrate Separate 4. Separation Centrifugation Equilibrate->Separate Analyze 5. HPLC-UV Quantification Separate->Analyze

Sequential workflow for the self-validating OECD 105 Shake-Flask method.

Formulation Strategies for Solubility Enhancement

If the empirical aqueous solubility of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol proves insufficient for the desired biological assay or therapeutic dosing, the following formulation strategies should be employed:

  • Co-Solvency: Utilizing water-miscible organic solvents (e.g., DMSO for in vitro assays, or PEG-400/Propylene Glycol for in vivo dosing) to lower the dielectric constant of the medium, thereby favoring the lipophilic chlorophenyl moiety.

  • Amorphous Solid Dispersions (ASDs): If the crystal lattice energy is the primary barrier to dissolution (indicated by a high melting point), formulating the compound with a hydrophilic polymer (e.g., HPMC, PVP) via spray drying can trap the drug in a high-energy amorphous state, significantly boosting apparent solubility.

  • Cyclodextrin Complexation: The 4-chlorophenyl ring is an excellent candidate for inclusion into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HPβCD), shielding the lipophilic domain from water while exposing the hydrophilic exterior of the cyclodextrin.

References

  • Lipinski's rule of five Source: Wikipedia (Derived from Advanced Drug Delivery Reviews) URL:[Link][1]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][2]

  • Determining the water solubility of difficult-to-test substances: A tutorial review (Referencing OECD 105) Source: Technical University of Denmark (DTU) / OECD Guidelines for the Testing of Chemicals URL:[Link][3]

Sources

Foundational

mechanism of action for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol derivatives

An In-Depth Technical Guide to the Mechanism of Action of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Derivatives as Novel Anticancer Agents Executive Summary The isoxazole scaffold represents a "privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Derivatives as Novel Anticancer Agents

Executive Summary

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on derivatives of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, a specific class of molecules poised for therapeutic development. While direct studies on this exact compound are emerging, a comprehensive analysis of its structural analogues strongly indicates a primary mechanism of action centered on the inhibition of protein kinases, which are pivotal enzymes in cellular signaling pathways.[3] Extensive research into isoxazole-containing compounds points to a potent anticancer activity, frequently achieved through the targeted disruption of oncogenic signaling cascades.[4][5][6]

This document synthesizes current knowledge to propose that the principal mechanism of action for these derivatives is the inhibition of PIM-1 kinase , a serine/threonine kinase overexpressed in many human cancers that plays a crucial role in cell proliferation, survival, and metabolism.[7][8] We will detail the hypothesized molecular interactions, the downstream cellular consequences of PIM-1 inhibition, and provide a complete workflow with validated experimental protocols for researchers to investigate and confirm this mechanism of action.

Part 1: The Isoxazole Scaffold in Oncology

The five-membered isoxazole ring is a versatile heterocyclic motif that has been extensively explored in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing small molecule inhibitors.[1] In the context of oncology, isoxazole derivatives have demonstrated significant potential by targeting a range of cancer-related processes, including uncontrolled cell growth, apoptosis evasion, and angiogenesis.[2][9]

The general structure, featuring a 3-aryl-1,2-oxazole core, allows for precise modifications to optimize potency and selectivity. The 4-chlorophenyl group at the 3-position and the chiral ethanol side chain at the 5-position of the user's specified molecule are key features that can influence target binding and pharmacokinetic properties. The core hypothesis is that this scaffold acts as an ATP-competitive inhibitor, occupying the active site of a target kinase to block its function.[10]

Part 2: Primary Mechanism of Action: PIM-1 Kinase Inhibition

Introduction to PIM-1 Kinase as a Therapeutic Target

PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3).[8] Unlike many other kinases, PIM kinases are constitutively active and their levels are primarily regulated at the transcriptional and translational level. They are key effectors of numerous oncogenic signaling pathways, including JAK/STAT and PI3K/AKT/mTOR.[8] Overexpression of PIM-1 is a common feature in a wide range of hematologic malignancies and solid tumors, where it promotes tumorigenesis by phosphorylating downstream substrates involved in cell cycle progression, apoptosis inhibition, and metabolic adaptation.[11] The critical role of PIM-1 in cancer cell survival, coupled with the observation that PIM-1 deficient mice have no overt abnormalities, establishes it as a highly promising and specific target for anticancer drug development.[11]

Hypothesized Binding and Downstream Effects

The proposed mechanism involves the (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol derivative binding to the ATP-binding pocket of PIM-1 kinase. Molecular docking studies on similar inhibitors reveal that they typically form critical hydrogen bond interactions with polar residues in the kinase "hinge region," a flexible loop that connects the N- and C-lobes of the enzyme.[7][8] The 4-chlorophenyl group and the isoxazole ring are hypothesized to fit snugly into a hydrophobic cavity within the active site, thereby effectively blocking ATP from binding and inhibiting the kinase's phosphorylating activity.[7]

Inhibition of PIM-1 kinase activity would lead to a cascade of downstream anti-cancer effects:

  • Induction of Apoptosis: PIM-1 phosphorylates and inactivates the pro-apoptotic protein BAD. Inhibition of PIM-1 would lead to de-repression of BAD, triggering the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: PIM-1 promotes cell cycle progression by phosphorylating key regulators like p21, p27, and Cdc25A. Blocking PIM-1 is expected to cause cell cycle arrest, often at the G1/S or G2/M transition, preventing cell division.[4][12]

  • Reduced Proliferation: By disrupting these fundamental processes, the overall effect is a significant inhibition of tumor cell proliferation.[13]

The following diagram illustrates the central role of PIM-1 in cell survival pathways and the proposed point of intervention for the isoxazole derivatives.

PIM1_Pathway cluster_downstream Downstream Effects of PIM-1 GrowthFactors Growth Factors & Cytokines (e.g., IL-6) Receptor Cell Surface Receptors (e.g., GP130) GrowthFactors->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT3->PIM1_Gene Induces PIM1_Kinase PIM-1 Kinase (Constitutively Active) PIM1_Gene->PIM1_Kinase Translates to BAD BAD (Pro-apoptotic) PIM1_Kinase->BAD Inhibits (P) p27 p27 (Cell Cycle Inhibitor) PIM1_Kinase->p27 Inhibits (P) mTORC1 mTORC1 PIM1_Kinase->mTORC1 Activates (P) Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p27->CellCycle Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl] ethan-1-ol Derivative Inhibitor->PIM1_Kinase Inhibits

Caption: Proposed PIM-1 signaling pathway and point of inhibition.

Part 3: Experimental Validation Workflow

To rigorously test the hypothesis that (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol derivatives act as PIM-1 inhibitors, a multi-step experimental workflow is required. This workflow begins with broad cytotoxicity screening and progressively narrows the focus to specific biochemical and cellular mechanism-of-action studies.

Experimental_Workflow Start Compound Synthesis & Characterization Step1 Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) Start->Step1 Step2 Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical IC50 vs. PIM-1) Step1->Step2 Active compounds Step3 Protocol 3: Computational Modeling (Molecular Docking Studies) Step2->Step3 Potent inhibitors Step4 Protocol 4: Cellular Mechanism of Action (Cell Cycle & Apoptosis Analysis) Step2->Step4 Potent inhibitors End Lead Optimization & In Vivo Studies Step3->End Confirmed mechanism Step4->End Confirmed mechanism

Caption: A generalized workflow for mechanism of action validation.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the derivatives on various human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, MM.1S for multiple myeloma) in appropriate media until they reach 70-80% confluency.[6][7]

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Biochemical)

Objective: To directly measure the inhibitory activity of the compounds against purified PIM-1 kinase.

Methodology:

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity and vice-versa.

  • Reaction Setup: In a 96-well plate, combine the following:

    • PIM-1 kinase enzyme.

    • A suitable peptide substrate.

    • ATP at a concentration near its Km value.

    • Serial dilutions of the isoxazole derivative. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.[12]

  • Kinase Reaction: Incubate the reaction mixture at 30°C for 60 minutes to allow the phosphorylation of the substrate.

  • ATP Detection: Add the Kinase-Glo® reagent, which will lyse the components and produce a luminescence signal proportional to the amount of ATP remaining.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of PIM-1 kinase activity.[7]

Protocol 3: Molecular Docking into the PIM-1 Active Site

Objective: To predict the binding mode and interactions of the isoxazole derivatives within the ATP-binding site of PIM-1 kinase.

Methodology:

  • Protein Preparation: Obtain the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of the isoxazole derivative and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the defined ATP-binding site of PIM-1.

  • Analysis: Analyze the resulting poses to identify the most favorable binding conformation. Examine the key interactions, such as hydrogen bonds with hinge region residues (e.g., Glu121, Val126) and hydrophobic interactions, that stabilize the ligand-protein complex.[7][8] Compare the predicted binding mode with that of known PIM-1 inhibitors.

Protocol 4: Cellular Mechanism of Action (Cell Cycle & Apoptosis Analysis)

Objective: To confirm that the observed cytotoxicity is due to the induction of cell cycle arrest and apoptosis.

Methodology (Cell Cycle Analysis):

  • Treatment: Treat a cancer cell line (e.g., PC-3) with the isoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvest & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any compound-induced arrest.[12]

Methodology (Apoptosis Analysis):

  • Treatment: Treat cells as described above for 24-48 hours.

  • Staining: Harvest the cells and stain them with an Annexin V-FITC and PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic/necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent to which the compound induces apoptosis.[12]

Part 4: Secondary & Potential Mechanisms

While PIM-1 kinase inhibition is the most strongly supported hypothesis, the versatile isoxazole scaffold has been implicated in other biological activities. These may represent secondary mechanisms or opportunities for developing compounds with dual actions.

  • Anti-inflammatory Activity: Many oxazole and isoxazole derivatives have shown potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key mediators in the arachidonic acid cascade.[14][15]

  • Monoamine Oxidase B (MAO-B) Inhibition: Certain 1,2,4-oxadiazole derivatives have demonstrated highly potent and selective inhibition of MAO-B, an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[16]

  • Antimicrobial Activity: The isoxazole nucleus is present in various compounds screened for antibacterial and antifungal activities.[17][18]

Summary & Future Directions

This guide posits that (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol derivatives exert their primary anticancer effect through the targeted inhibition of PIM-1 kinase. This mechanism is supported by substantial evidence from structurally related compounds and provides a clear rationale for the observed cellular outcomes of apoptosis induction and cell cycle arrest. The provided experimental workflows offer a validated, step-by-step path for researchers to confirm this hypothesis, elucidate the precise molecular interactions, and advance these promising compounds through the drug development pipeline. Future work should focus on lead optimization to enhance potency and selectivity, followed by comprehensive in vivo studies in relevant cancer models to establish therapeutic efficacy.

References

  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.
  • Benchchem. (2025). Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers.
  • Al-Ostath, A., et al. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • Impactfactor. (2024, June 25). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • MDPI. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI.
  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • ACS Omega. (2020, December 24). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][3][5]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Available from:

  • MDPI. (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • MDPI. (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • RSC Publishing. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. DOI:10.1039/D0MD00227E.
  • PubMed. (2023, June 14). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
  • ResearchGate. (2026, February 28). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • PubMed. (2023, March 15). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation.
  • PMC. (n.d.). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products.
  • (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • PMC. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • ResearchGate. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationale Enantiomerically pure heteroaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

Enantiomerically pure heteroaryl alcohols are ubiquitous structural motifs in modern medicinal chemistry. The target molecule, (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol , features a 1,2-oxazole (isoxazole) core substituted with a 4-chlorophenyl group and a chiral secondary alcohol. This scaffold is highly relevant for the development of bioactive compounds, where the absolute configuration of the carbinol stereocenter critically dictates target-protein binding affinity and pharmacokinetic properties.

The most atom-economical and scalable approach to access this (1S)-alcohol is the asymmetric reduction of its corresponding prochiral ketone: 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one . However, the presence of the isoxazole nitrogen and oxygen atoms presents a unique challenge. Heteroatoms can coordinate with metal catalysts or borane reagents, potentially leading to competitive background reactions, catalyst poisoning, or erosion of enantiomeric excess (ee)[1].

To navigate these challenges, this guide details three field-proven, highly enantioselective protocols:

  • Corey-Bakshi-Shibata (CBS) Reduction: A stoichiometric/catalytic hybrid approach utilizing chiral oxazaborolidines.

  • Noyori Asymmetric Transfer Hydrogenation (ATH): A transition-metal-catalyzed outer-sphere reduction.

  • Biocatalytic Ketoreductase (KRED) Reduction: A highly selective enzymatic approach utilizing cofactor regeneration.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three asymmetric reduction strategies when applied to isoxazolyl methyl ketones.

Synthesis ProtocolCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Mechanistic Driver
CBS Reduction (R)-Me-CBS / BH₃·SMe₂85 – 92%90 – 95%Moderate (Pilot)Steric differentiation in the 6-membered transition state[2].
Noyori ATH RuCl(p-cymene)[(S,S)-Ts-DPEN]88 – 96%95 – 98%High (Process)Outer-sphere concerted hydride/proton transfer[3].
Bioreduction Engineered KRED / NADP⁺ / GDH> 95%> 99%Very High (Mfg)Precise spatial orientation within the enzyme active site[4].

Synthetic Pathways & Logic Flow

The following diagram illustrates the divergence of the three methodologies from the common prochiral ketone intermediate to the unified (1S)-alcohol target.

G Ketone 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one (Prochiral Ketone) CBS Method A: CBS Reduction (R)-Me-CBS / BH3-SMe2 Temp: -40°C Ketone->CBS Borane complexation ATH Method B: Ru-ATH RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH / NEt3 Ketone->ATH Outer-sphere H-transfer KRED Method C: Bioreduction KRED Enzyme / NADP+ Glucose / GDH Ketone->KRED Enzymatic pocket fit Target (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Target Chiral Alcohol CBS->Target >90% ee ATH->Target >95% ee KRED->Target >99% ee

Fig 1: Asymmetric reduction pathways to the (1S)-isoxazolyl carbinol.

Experimental Protocols

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality: The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the attack of borane (BH₃) onto the ketone. The Lewis basic nitrogen of the isoxazole ring can competitively bind BH₃, which causes an achiral background reduction. To prevent this, the reaction must be maintained strictly at or below -40 °C, and the ketone must be added slowly to a pre-formed complex of the catalyst and borane. This ensures the catalyzed pathway outcompetes the uncatalyzed background reaction[2].

Step-by-Step Methodology:

  • Preparation: Oven-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar, argon inlet, and internal temperature probe.

  • Catalyst Loading: Add 10 mL of anhydrous CH₂Cl₂ and 0.20 equivalents of (R)-2-methyl-CBS-oxazaborolidine (1.0 M solution in toluene).

  • Borane Addition: Rapidly inject 1.5 equivalents of borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF). Self-Validation Check: Observe slight gas evolution; ensure the solution remains clear.

  • Cooling: Cool the reaction mixture to -45 °C using a dry ice/acetonitrile bath.

  • Substrate Addition: Dissolve 10.0 mmol of 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one in 15 mL of anhydrous CH₂Cl₂. Add this solution dropwise via syringe pump over exactly 2 hours, maintaining the internal temperature below -40 °C.

  • Completion: Stir for an additional 4 hours at -40 °C. Monitor via TLC (Hexanes/EtOAc 3:1) or HPLC until the ketone is fully consumed.

  • Quenching: Quench carefully by the dropwise addition of 5 mL of methanol at -40 °C to destroy excess borane, then allow the mixture to warm to room temperature.

  • Isolation: Concentrate under reduced pressure, partition between diethyl ether and 1M HCl (to remove boron residues), wash with brine, dry over MgSO₄, and purify via silica gel chromatography to yield the (1S)-alcohol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: Unlike metal hydride reductions, the Noyori ATH relies on an outer-sphere mechanism. The chiral ruthenium complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], simultaneously transfers a hydride from the metal center and a proton from the amine ligand to the ketone carbonyl via a highly ordered six-membered transition state[3]. A formic acid/triethylamine azeotrope is used as the hydrogen donor; as formic acid is oxidized, it releases CO₂, rendering the reaction thermodynamically irreversible and driving it to completion.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 5:2 (molar ratio) azeotropic mixture of formic acid and triethylamine. Degas the mixture by bubbling argon through it for 30 minutes.

  • Reaction Assembly: In a Schlenk flask under argon, dissolve 10.0 mmol of the prochiral ketone in 10 mL of anhydrous DMF.

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(S,S)-Ts-DPEN] to the flask.

  • Initiation: Add 5 mL of the degassed HCOOH/NEt₃ azeotrope. The reaction mixture will typically turn a deep amber/red color, indicating the formation of the active 16-electron Ru intermediate.

  • Incubation: Stir the reaction at 25 °C to 30 °C for 12–18 hours. Self-Validation Check: Attach a bubbler to monitor CO₂ evolution. The cessation of bubbling is a primary indicator of reaction completion.

  • Workup: Dilute the mixture with 50 mL of ethyl acetate and wash sequentially with water (3 x 20 mL) and saturated NaHCO₃ to remove DMF and residual formic acid.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and crystallize the product from heptane/ethyl acetate to upgrade the enantiomeric purity to >98% ee.

Protocol C: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Causality: Enzymatic reduction offers the highest theoretical enantioselectivity due to the rigid, chiral binding pocket of the ketoreductase enzyme. To make the process economically viable, a cofactor regeneration system is mandatory[5]. Here, Glucose Dehydrogenase (GDH) and glucose are used to continuously reduce the oxidized NADP⁺ back to the active hydride donor NADPH. The isoxazole ring is well-tolerated by engineered KREDs, though the labile N-O bond requires strict pH control (pH 7.0) to prevent reductive cleavage or ring-opening[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH or HCl. Add 2.0 mM MgSO₄ (a required structural cofactor for many KREDs).

  • Cofactor & Regeneration System: To the buffer, add 10.0 g of D-glucose (substrate for GDH), 50 mg of NADP⁺ (cofactor), and 100 mg of Glucose Dehydrogenase (GDH) powder.

  • Enzyme Addition: Add 250 mg of the selected engineered Ketoreductase (e.g., a commercially available (S)-selective KRED variant optimized for bulky heteroaryl ketones).

  • Substrate Introduction: Dissolve 10.0 mmol of the ketone in 5 mL of DMSO (to aid solubility without denaturing the enzyme). Add this dropwise to the aqueous buffer while stirring at 300 rpm.

  • Incubation & pH Control: Incubate the biphasic/suspension mixture at 30 °C. Self-Validation Check: As the reaction proceeds, gluconic acid is produced. Use an autotitrator with 1M NaOH to maintain the pH strictly at 7.0. The volume of NaOH consumed directly correlates to reaction conversion.

  • Extraction: After 24 hours (or when base consumption ceases), add 10 g of Celite and filter the mixture to remove protein aggregates. Extract the aqueous filtrate with methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO₄, and evaporate to yield the (1S)-alcohol. This method typically requires no further chromatographic purification.

References

  • Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains. osdd.net.
  • Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction. Arkivoc.
  • Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design. ChemRxiv.
  • Method for the enantioselective enzymatic reduction of keto compounds using R-specific oxidoreductase. Google Patents.
  • Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design. ACS Publications.
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry - ACS Publications.

Sources

Application

enantioselective enzymatic reduction to yield (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Application Note & Protocol Topic: Highly Enantioselective Biocatalytic Reduction for the Synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Audience: Researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Highly Enantioselective Biocatalytic Reduction for the Synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral alcohols are critical building blocks in the pharmaceutical industry, where enantiomeric purity can be the difference between a therapeutic effect and undesirable side effects. This application note provides a comprehensive guide to the development of an enantioselective enzymatic reduction of 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one to its corresponding (1S)-alcohol. We eschew traditional chemical reductants in favor of a biocatalytic approach using ketoreductases (KREDs), which offer unparalleled stereoselectivity under mild, environmentally benign conditions.[1][2] This document details a systematic workflow, from initial high-throughput screening of a diverse KRED panel to a preparative-scale synthesis and rigorous analytical validation, enabling researchers to efficiently establish a robust and scalable process for producing this valuable chiral intermediate.

Introduction and Scientific Principle

The target molecule, (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, is a chiral secondary alcohol featuring a substituted isoxazole moiety. Such structures are of significant interest in medicinal chemistry. The asymmetric reduction of the prochiral ketone precursor is a key synthetic challenge. While chemical methods exist, they often require harsh reagents, cryogenic temperatures, or expensive chiral catalysts.

Biocatalysis, particularly using ketoreductases (KREDs), presents a powerful alternative.[3] KREDs are a class of oxidoreductases that catalyze the stereospecific reduction of ketones to alcohols.[4][5] The vast majority of these enzymes rely on a nicotinamide cofactor, typically NADPH (or NADH), as the hydride source.[6][7]

The core principle of this method rests on two pillars:

  • High Enantioselectivity: The enzyme's chiral active site preferentially binds the ketone substrate in an orientation that allows hydride transfer from NADPH to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer.[4]

  • Cofactor Regeneration: Since NADPH is stoichiometrically consumed and is prohibitively expensive to use in large quantities, an in-situ cofactor regeneration system is essential for process viability.[2][8] This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction, such as the oxidation of a cheap co-substrate like isopropanol or glucose, catalyzed by a second enzyme.[1][9]

This guide provides the protocols to select an optimal KRED and implement an efficient cofactor regeneration system for the synthesis of the target (S)-alcohol with high conversion and excellent enantiomeric excess (>99%).

Workflow for KRED-Mediated Asymmetric Reduction

The process is logically divided into a screening phase to identify a suitable enzyme, followed by a preparative scale-up for material synthesis, and concluding with rigorous analysis.

Enzymatic_Reduction_Workflow cluster_screening Phase 1: Screening cluster_synthesis Phase 2: Synthesis & Analysis A Prepare Substrate Stock & KRED Library Plate B High-Throughput Reaction (96-Well Plate) A->B C Quench & Extract B->C D Analyze Conversion & e.e. (Chiral HPLC/GC) C->D E Identify Optimal KRED(s) D->E F Preparative Scale Reaction (Optimized Conditions) E->F Selected Enzyme G Reaction Work-up & Purification F->G H Characterize Final Product (Purity, e.e., Structure) G->H

Caption: High-level workflow from enzyme screening to final product.

Materials and Reagents

  • Substrate: 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one

  • Enzymes: Ketoreductase screening kit (e.g., from Codexis, Johnson Matthey, or similar). Glucose Dehydrogenase (GDH) or Isopropanol Dehydrogenase (IPDH/ADH).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Co-substrate/Regeneration System: D-Glucose (for GDH) or 2-Propanol (for IPDH).

  • Buffers: Potassium phosphate buffer (100 mM, pH 7.0).

  • Solvents: Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Isopropanol (IPA), n-Heptane, Ethanol (EtOH).

  • Reagents: Magnesium Sulfate (MgSO₄), Celite.

  • Equipment: 96-well microplates, plate shaker/incubator, centrifuge, rotary evaporator, HPLC system with a chiral column.

Experimental Protocols

Part 1: Ketoreductase Screening Protocol (96-Well Plate)

This protocol is designed to rapidly evaluate a panel of KREDs to identify candidates that reduce the target ketone with high (S)-selectivity and conversion.

Protocol 4.1: High-Throughput KRED Screening

  • Prepare Substrate Stock Solution: Dissolve 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one in DMSO to a final concentration of 100 mg/mL. Causality: DMSO is used to solubilize the typically organic-soluble ketone substrate for accurate dispensing into the aqueous reaction buffer.

  • Prepare Master Mix: In a 50 mL conical tube, prepare a master mix sufficient for all wells. For each 250 µL reaction, the mix should contain:

    • 225 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 1.0 mg NADP⁺

    • 10 mg D-Glucose

    • 0.5 mg (approx. 5-10 U) Glucose Dehydrogenase (GDH)

    • Self-Validation: Prepare a "No KRED" control well containing the master mix and substrate but no ketoreductase to check for any non-enzymatic background reaction.

  • Aliquot Master Mix: Dispense 225 µL of the master mix into each well of a 96-well microplate.

  • Add KREDs: Add 1-2 mg of each unique lyophilized KRED from the screening panel to individual wells.

  • Initiate Reaction: Add 2.5 µL of the 100 mg/mL substrate stock solution to each well (final substrate concentration: 1 mg/mL).

  • Incubate: Seal the plate and place it in a shaker-incubator at 30°C with shaking at 250 rpm for 24 hours.

  • Quench and Extract: Add 250 µL of ethyl acetate to each well. Seal the plate and vortex vigorously for 2 minutes. Centrifuge the plate at 4000 rpm for 10 minutes to separate the layers.

  • Analyze: Carefully transfer the top organic layer (ethyl acetate) to a new plate or individual HPLC vials for analysis of conversion and enantiomeric excess via Protocol 6.2.

Part 2: Preparative Scale Synthesis Protocol

This protocol is for a 1-gram scale reaction using the optimal KRED identified in the screening phase.

Protocol 5.1: Scale-up Synthesis of (1S)-Alcohol

  • Reaction Setup: To a 250 mL jacketed reactor vessel, add 100 mL of 100 mM Potassium Phosphate Buffer (pH 7.0). Maintain the temperature at 30°C with overhead stirring (200 rpm).

  • Add Reagents: Add the following to the buffer:

    • NADP⁺ (50 mg)

    • D-Glucose (5.0 g)

    • Glucose Dehydrogenase (GDH) (50 mg, ~500-1000 U)

    • Optimal Ketoreductase (50 mg, as determined from screening)

    • Stir for 10 minutes to ensure all components are dissolved.

  • Substrate Addition: Dissolve 1.0 g of 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one in 5 mL of DMSO. Add this solution dropwise to the reactor over 15 minutes. Causality: Adding the substrate as a concentrated solution in a co-solvent prevents precipitation in the aqueous buffer and avoids high local concentrations that could inhibit the enzyme.

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots (0.5 mL), extracting with ethyl acetate, and analyzing by HPLC (Protocol 6.1) until substrate consumption is complete.

  • Work-up: Once the reaction is complete, add 100 mL of ethyl acetate to the reactor and stir vigorously for 15 minutes.

  • Separation: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer again with 50 mL of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a heptane:ethyl acetate gradient) to yield the pure (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.

Analytical Procedures

Accurate analysis is critical to validate the success of the enzymatic reduction.[10][11]

Protocol 6.1: Conversion Analysis by Reverse-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Inject a sample of the reaction extract. The ketone substrate will have a different retention time than the alcohol product. Calculate conversion based on the disappearance of the starting material peak area.

Protocol 6.2: Enantiomeric Excess (e.e.) Analysis by Chiral HPLC

The direct method using a Chiral Stationary Phase (CSP) is preferred for its simplicity.[12]

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase: A mixture of n-heptane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Heptane:IPA). Causality: The specific ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Self-Validation: First, inject a sample of the racemic alcohol (synthesized via chemical reduction with NaBH₄) to determine the retention times of both the (R) and (S) enantiomers and confirm peak separation.

  • Calculation: Inject the sample from the enzymatic reaction. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Expected Results & Data Presentation

The screening phase is expected to identify one or more KREDs capable of high conversion and selectivity.

Table 1: Representative KRED Screening Results

KRED IDConversion (%)Enantiomeric Excess (e.e., %)Enantiomer
KRED-011585(S)
KRED-025>99(R)
KRED-039892(S)
KRED-04 >99 >99.5 (S)
KRED-05<2--
Control0--

Based on these hypothetical results, KRED-04 would be selected for the preparative scale synthesis.

Table 2: Preparative Synthesis Results (using KRED-04)

ParameterValue
Substrate Mass1.0 g
Isolated Yield0.95 g (94%)
Purity (HPLC)>99%
Enantiomeric Excess>99.5%
Configuration(S)

Biocatalytic Reaction Schematic

The overall process couples the desired ketone reduction with the regeneration of the NADPH cofactor.

Biocatalytic_Cycle cluster_main Primary Reaction cluster_cofactor Cofactor Cycle cluster_regen Regeneration System Ketone 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one S_Alcohol (1S)-Alcohol Product Ketone->S_Alcohol KRED-04 NADP NADP⁺ (Oxidized) NADPH NADPH (Hydride Source) NADPH->NADP NADP->NADPH Gluconolactone Glucono-δ-lactone Glucose D-Glucose (Co-substrate) Glucose->Gluconolactone GDH

Caption: Coupled enzymatic system for chiral alcohol synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Enzyme inhibition by substrate/product. Poor enzyme stability. Insufficient cofactor regeneration.Decrease initial substrate concentration; use fed-batch addition. Check pH and temperature; add stabilizing agents (e.g., glycerol). Increase GDH and/or glucose concentration.
Low e.e. Incorrect enzyme chosen. Racemization of product.Screen a wider variety of KREDs. Ensure work-up conditions are mild (neutral pH, moderate temp).
Poor Peak Shape / Separation in Chiral HPLC Incorrect mobile phase composition. Column overloading.Systematically vary the Heptane:IPA ratio. Inject a more dilute sample.
Substrate Precipitation Low aqueous solubility of the ketone.Increase the percentage of co-solvent (e.g., up to 10% DMSO/IPA), but monitor for enzyme deactivation. A two-phase system (e.g., buffer/heptane) can also be effective.[1][9]

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (2025). BenchChem.
  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. Applied Microbiology and Biotechnology.
  • Straathof, A. J., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. Available at: [Link]

  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. (n.d.). Longdom Publishing. Available at: [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II. PubMed. Available at: [Link]

  • Straathof, A. J., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. ProQuest. Available at: [Link]

  • Pescitelli, G., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • Kaabel, S., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]

  • Asha, S., & D'Souza, L. (2019). Insights into the Role of Ketoreductases in the Biosynthesis of Partially Reduced Bacterial Aromatic Polyketides. PMC. Available at: [Link]

  • Sanchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sharma, M., et al. (2017). NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis. Available at: [Link]

  • Wu, L., & Vogt, F. G. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]

  • Kiss, G., et al. (2019). Origins of stereoselectivity in evolved ketoreductases. PNAS. Available at: [Link]

  • Sharma, M., et al. (2017). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Semantic Scholar. Available at: [Link]

  • Lopez-Gallego, F., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. Available at: [Link]

  • Wermuth, B., et al. (1981). Purification and properties of an NADPH-dependent carbonyl reductase from human brain. Relationship to prostaglandin 9-ketoreductase and xenobiotic ketone reductase. PubMed. Available at: [Link]

  • Li, Z., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed. Available at: [Link]

  • Straub, A., et al. (1998). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. Available at: [Link]

  • Asymmetric Carbonyl Reductions with Microbial Ketoreductases. (n.d.). Scite.ai. Available at: [Link]

  • Li, Z., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol as a Chiral Building Block

Introduction: A Versatile Chiral Synthon (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a key chiral building block for researchers in medicinal chemistry and synthetic organic chemistry. Its structure is defin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Synthon

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a key chiral building block for researchers in medicinal chemistry and synthetic organic chemistry. Its structure is defined by three critical components: a stereochemically pure secondary alcohol of the (S)-configuration, a rigid 3-(4-chlorophenyl)-1,2-oxazole (isoxazole) heterocyclic core, and a reactive hydroxyl group. The isoxazole moiety is a recognized pharmacophore and a stable bioisostere for ester and amide functionalities, offering metabolic stability and specific molecular interactions. The defined (S)-stereocenter provides the requisite three-dimensionality for developing stereoselective therapeutics.

This guide provides detailed application notes and validated protocols for the three principal transformations of this chiral alcohol: stereoretentive oxidation to the corresponding ketone, stereoinversive nucleophilic substitution, and etherification of the secondary hydroxyl group. These protocols are designed to serve as a robust starting point for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for maintaining the chemical and stereochemical integrity of the building block.

PropertyDataSource
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 225.66 g/mol -
CAS Number 1565845-64-8 (for the R-enantiomer)
Appearance White to off-white solid
Melting Point 55 - 68 °C
Optical Isomer (S)-enantiomer-

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a certified chemical fume hood.

Core Synthetic Transformations

The true utility of a chiral building block is defined by the predictability and efficiency of its subsequent transformations. The secondary alcohol moiety is the primary site of reactivity, allowing for a range of stereocontrolled modifications.

G cluster_0 Key Transformations start (1S)-Chiral Alcohol (Starting Material) oxidation Oxidation (e.g., Dess-Martin) start->oxidation Stereocenter Ablation substitution Nucleophilic Substitution (e.g., Mitsunobu) start->substitution Stereochemical Inversion (SN2) etherification Etherification (e.g., Williamson) start->etherification Stereochemical Retention ketone Prochiral Ketone (Stereocenter Lost) oxidation->ketone inverted (R)-Configured Product (Stereocenter Inverted) substitution->inverted ether (S)-Configured Ether (Stereocenter Retained) etherification->ether

Caption: Synthetic pathways for the chiral alcohol.

Protocol 1: Oxidation to 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one

Application Note: Rationale and Mechanistic Insight

The oxidation of the secondary alcohol to its corresponding ketone is a foundational transformation. This reaction converts the chiral sp³ center into a prochiral sp² center, which can be invaluable for subsequent diastereoselective additions or as a final structural modification in an API. The Dess-Martin Periodinane (DMP) oxidation is the method of choice for this transformation due to its exceptionally mild and neutral reaction conditions, high functional group tolerance, and operational simplicity.[1][2] Unlike chromium-based reagents, DMP avoids heavy metal contamination, and unlike Swern-type oxidations, it does not require cryogenic temperatures.

The mechanism involves the initial ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent.[3] A subsequent intramolecular proton transfer, facilitated by the displaced acetate, leads to the reductive elimination of the iodine(III) species and formation of the ketone product.[3] This concerted process ensures high efficiency and minimizes side reactions. For substrates with acid-sensitive functional groups, the reaction can be buffered with pyridine or sodium bicarbonate to neutralize the two equivalents of acetic acid produced.[1]

G cluster_mechanism Dess-Martin Oxidation Mechanism R_OH R-CH(OH)-R' Intermediate1 Ligand Exchange Intermediate R_OH->Intermediate1 + DMP - AcOH DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate1 Intermediate2 AcO⁻ Assisted Deprotonation Intermediate1->Intermediate2 Intramolecular Coordination Products R-C(=O)-R' + I(III) Species + 2 AcOH Intermediate2->Products Reductive Elimination

Caption: Simplified mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

  • (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

  • Dess-Martin Periodinane (DMP, 15 wt. % solution in CH₂Cl₂ or solid)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration). Stir the solution at room temperature.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the stirred solution in one portion at room temperature.[4] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography on silica gel if necessary.

ParameterValue
Scale 0.5 mmol
DMP Equiv. 1.2
Solvent Anhydrous DCM
Temperature Room Temperature
Typical Yield >95%
Purity (crude) >90%

Protocol 2: Nucleophilic Substitution with Stereochemical Inversion via Mitsunobu Reaction

Application Note: Rationale and Mechanistic Insight

The Mitsunobu reaction is a powerful method for the stereospecific conversion of a chiral secondary alcohol into a variety of other functional groups with complete inversion of configuration.[5][6] This is a cornerstone reaction in chiral synthesis, allowing access to the opposite enantiomer of a derivative or the introduction of new functionalities like azides, esters, or protected amines. For (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, this protocol provides a direct route to the corresponding (R)-configured products.

The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] This in-situ activation forms an alkoxyphosphonium salt, an excellent leaving group. A pronucleophile (pKa typically < 13) then displaces this group via a classic Sₙ2 mechanism, resulting in the observed stereochemical inversion.[5] The choice of nucleophile is broad, but common examples include hydrazoic acid (for azides), carboxylic acids (for esters), or phthalimide (for protected amines).[6]

Detailed Experimental Protocol (for Azide Introduction)

Materials:

  • (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA) as an azide source

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the cooled solution.

  • Reagent Addition: Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature remains below 5 °C. The solution may turn from colorless to a pale yellow or orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% Ethyl Acetate in Hexanes) to isolate the (1R)-1-azido-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethane.

ParameterValue
Scale 0.5 mmol
Reagent Equiv. 1.5 (PPh₃, DIAD, DPPA)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Stereochemistry Inversion (S → R)
Typical Yield 60-85%

Protocol 3: O-Alkylation via Williamson Ether Synthesis

Application Note: Rationale and Mechanistic Insight

The Williamson ether synthesis is a reliable method for forming ether linkages.[8] When applied to a chiral secondary alcohol, careful consideration of the Sₙ2 mechanism is required to ensure the desired outcome and avoid side reactions, primarily E2 elimination.[9] For the synthesis of ethers from (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol with retention of stereochemistry, the most effective strategy involves converting the alcohol into a nucleophilic alkoxide, which then displaces a leaving group on a primary electrophile (e.g., an alkyl halide).

The protocol involves deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH).[10] This generates the corresponding sodium alkoxide. This potent nucleophile then reacts with a primary alkyl halide (such as methyl iodide or benzyl bromide) in a classic Sₙ2 reaction.[11] Using a primary halide is crucial as secondary or tertiary halides would favor elimination, especially with the somewhat sterically hindered secondary alkoxide.[10] This approach ensures that the stereocenter on the alcohol is not part of the bond-breaking or bond-forming step, thus its configuration is fully retained.

Detailed Experimental Protocol (for O-Methylation)

Materials:

  • (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil if desired, and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) and cool the suspension to 0 °C.

  • Alkoxide Formation: Dissolve (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes after the addition is complete.

  • Electrophile Addition: Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-configured methyl ether.

ParameterValue
Scale 1.0 mmol
Base NaH (1.2 eq.)
Electrophile MeI (1.5 eq.)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Stereochemistry Retention (S → S)
Typical Yield 80-95%

References

  • Dess–Martin oxidation. (2023). In Wikipedia. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic-Synthesis.com. Retrieved March 17, 2026, from [Link]

  • Hayakawa, I., et al. (2019). Synthesis of the heterocyclic portion of yuzurimine-type alkaloids. The Journal of Organic Chemistry.
  • Mitsunobu reaction. (2023). In Wikipedia. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2613. [Link]

  • Stamos, D. P., et al. (1997). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry, 62(22), 7552-7553. [Link]

  • But, T. Y., & Toy, P. H. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6331-6338. [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]

  • Williamson ether synthesis. (2023). In Wikipedia. [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025, March 5). ACS Publications. [Link]

  • Synthesis of a new heterocyclic derivative containing 1,2,4-triazole and piperazine fragments. (2025, December 2). MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI. [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules, 18(1), 1-56. [Link]

  • Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride-mediated reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium. (2005). Angewandte Chemie International Edition, 44(27), 4389-4391. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules, 27(19), 6595. [Link]

  • Iron-Catalyzed Oxidation of 1-Phenylethanol and Glycerol With Hydrogen Peroxide in Water Medium. (2020). Frontiers in Chemistry, 8, 590. [Link]

  • Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. (2017). Molecules, 23(1), 45. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024, January 28). Biological and Molecular Chemistry. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9138-9150. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. (2025, December 6). ResearchGate. [Link]

  • 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Wipf, P. (2006, January 25). Reaction Mechanisms & Conformational Effects on Reactivity I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. (2005). Synthesis, 2005(8), 1314-1318. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). Molecules, 28(12), 4834. [Link]

Sources

Application

Application Note: Sample Preparation and Assay Workflows for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Derivatives in Autotaxin (ENPP2) Screening

Executive Summary & Biological Context (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a highly specific, chiral pharmacophore utilized extensively in the synthesis and optimization of Autotaxin (ATX/ENPP2) inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a highly specific, chiral pharmacophore utilized extensively in the synthesis and optimization of Autotaxin (ATX/ENPP2) inhibitors. Autotaxin is a secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Because LPA is a potent lipid signaling molecule that drives cell proliferation, migration, and survival, ATX has emerged as a high-value target for oncology, neuropathic pain, and fibrotic disease therapeutics ().

Compounds featuring the 3-(4-chlorophenyl)isoxazole scaffold are designed to bind deep within the hydrophobic lipid-binding pocket of ATX. The (1S)-ethanol moiety is highly stereospecific, forming crucial directional hydrogen bonds with the active site's zinc/threonine residues. Consequently, preserving the stereochemical integrity of this molecule and preventing its aggregation during in vitro high-throughput screening (HTS) is paramount to generating reliable structure-activity relationship (SAR) data.

Physicochemical Profiling & Causality in Experimental Design

Handling chiral, lipophilic small molecules requires strict adherence to specialized sample preparation protocols. Standard aqueous dilutions will inevitably lead to false negatives due to compound crash-out.

  • Hydrophobicity & Solvation: The lipophilic nature of the 4-chlorophenyl group (estimated LogP ≈ 3.0) necessitates initial solvation in 100% anhydrous DMSO. Introducing aqueous buffers too early in the dilution cascade causes immediate micelle formation or precipitation.

  • Stereochemical Preservation: The (1S) chiral center is susceptible to degradation or racemization in the presence of trace heavy metals or extreme pH shifts. Utilizing LC-MS grade solvents and maintaining an inert atmosphere during storage prevents oxidative degradation and chiral inversion.

  • Plasticware Adsorption: Hydrophobic small molecules exhibit high non-specific binding to standard polystyrene. We mandate the use of cyclic olefin copolymer (COC) or low-binding polypropylene plates for all intermediate handling to ensure the nominal dispensed concentration matches the actual free-drug concentration in the assay.

Quantitative Data & Tolerances

To ensure assay reproducibility, the following physicochemical parameters and assay tolerances must be strictly observed.

Table 1: Physicochemical Parameters & Handling Limits

ParameterValue / SpecificationExperimental Implication
Estimated LogP 2.8 – 3.2High risk of plastic adsorption; requires COC/polypropylene plastics.
Aqueous Solubility < 10 µM (Unbuffered water)Must be maintained in 100% DMSO until final assay dilution.
Stock Concentration 10 mMMaximum recommended stock to prevent cold-temperature precipitation.
Storage Conditions -20°C, Argon blanket, Amber tubePrevents UV-catalyzed halogen cleavage and oxidative degradation.

Table 2: Autotaxin Assay Buffer Compatibility & Solvent Tolerance

ComponentOptimal ConcentrationCausality / Purpose
Tris-HCl (pH 9.0) 50 mMATX exhibits an alkaline pH optimum for its lysophospholipase D activity.
CaCl₂ 5 mMCalcium is an essential structural cofactor for the ENPP2 catalytic domain.
Triton X-100 0.01% (v/v)Prevents non-specific compound aggregation and stabilizes the LPC substrate.
DMSO Tolerance ≤ 1.0% (Final in-well)Concentrations >1.5% directly inhibit ATX enzyme kinetics ().

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the preparation and screening of the isoxazole derivative using a coupled Amplex Red enzymatic assay. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Master Stock Preparation and Storage
  • Desiccation: Ensure the (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol powder is desiccated under vacuum for 24 hours prior to solvation.

    • Causality: Trace ambient water in DMSO stocks accelerates compound degradation and causes micro-precipitation upon repeated freeze-thaw cycles.

  • Solvation: Dissolve the compound in 100% anhydrous, LC-MS grade DMSO to a final concentration of exactly 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Aliquotting: Dispense into 20 µL single-use aliquots in amber, low-binding polypropylene tubes. Purge the headspace with Argon gas before sealing. Store at -20°C.

Protocol B: Acoustic Dispensing & Serial Dilution
  • Intermediate Dilution: Thaw a single 10 mM stock aliquot at room temperature. Perform a 10-point, 3-fold serial dilution directly in 100% DMSO using a low-binding V-bottom plate.

  • Acoustic Transfer: Utilize an Echo® Acoustic Liquid Handler to transfer 25 nL of the DMSO dilutions directly into the dry wells of a 384-well black/clear-bottom assay plate.

    • Causality: Acoustic dispensing eliminates intermediate aqueous dilution steps, preventing compound crash-out and completely bypassing pipette tip binding losses.

  • Internal Validation (Quality Control): In columns 1 and 2, dispense a known reference inhibitor (e.g., PF-8380 or HA-155) alongside DMSO-only vehicle controls. This allows for the calculation of the Z'-factor. A Z'-factor > 0.6 is required to validate the dynamic range of the assay run.

Protocol C: Coupled Amplex Red Autotaxin Assay

This protocol utilizes a standardized in vitro coupled reaction where ATX cleaves LPC to choline. Choline is oxidized by Choline Oxidase to produce H₂O₂, which reacts with Amplex Red via Horseradish Peroxidase (HRP) to yield highly fluorescent resorufin ().

  • Buffer Formulation: Prepare the Assay Buffer (50 mM Tris-HCl pH 9.0, 5 mM CaCl₂, 0.01% Triton X-100).

  • Enzyme Pre-Incubation: Add 10 µL of recombinant human Autotaxin (final well concentration: 2 nM) diluted in Assay Buffer to the 384-well plate containing the acoustically dispensed inhibitor. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the (1S)-ethanol moiety to establish thermodynamic equilibrium within the ATX active site before the introduction of the competing LPC substrate.

  • Substrate/Coupling Mixture Addition: Add 10 µL of a detection master mix containing 200 µM LPC (16:0), 0.2 U/mL Choline Oxidase, 2 U/mL HRP, and 100 µM Amplex Red.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Monitor fluorescence (Excitation 530 nm / Emission 590 nm) continuously every 1 minute for 30 minutes.

  • Data Analysis: Calculate the IC₅₀ utilizing the initial linear reaction velocities (V₀) rather than end-point fluorescence to avoid artifacts from substrate depletion or Amplex Red auto-oxidation.

Pathway & Workflow Visualization

G LPC LPC (16:0) Substrate ATX Autotaxin (ENPP2) Target Enzyme LPC->ATX cleaved by LPA Lysophosphatidic Acid (LPA) ATX->LPA produces Choline Choline ATX->Choline produces Inhibitor (1S)-Isoxazole Inhibitor Inhibitor->ATX Competitive Inhibition ChOx Choline Oxidase Choline->ChOx oxidized by H2O2 Hydrogen Peroxide (H2O2) ChOx->H2O2 produces HRP HRP + Amplex Red H2O2->HRP reacts with Resorufin Resorufin (Fluorescent) HRP->Resorufin yields (590 nm)

Caption: Biochemical workflow of the Autotaxin-Amplex Red coupled assay inhibited by the isoxazole derivative.

References

  • Hert, J., Hunziker, D., Kuratli, C., & Staehle, R. E. (2017). Autotaxin inhibitors and uses thereof (US Patent No. US10632104B2).
  • Kaffe, E., Magkrioti, C., & Aidinis, V. (2019). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. Methods in Enzymology. ResearchGate.[Link]

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in the synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Technical Support Center: Synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. The synthesis of this chiral alcohol, a key intermediate, relies on the enantioselective reduction of its prochiral ketone precursor, 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and optimized protocols to address common challenges and enhance stereochemical control.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses the most common issues encountered during the synthesis that can lead to suboptimal enantiomeric excess.

Q1: My reaction resulted in a low enantiomeric excess (<80% ee). What are the most fundamental parameters I should verify first?

A1: When encountering low enantiomeric excess, a systematic verification of the foundational experimental parameters is the first and most critical step. Often, the issue is not with the core methodology but with subtle, overlooked variables.[1]

  • Purity of Starting Materials: The purity of the ketone substrate, reagents, and catalyst is paramount. Impurities can act as catalyst poisons or participate in non-selective background reactions, both of which will erode the enantiomeric excess.[1][2] It is advisable to re-purify the starting ketone if its purity is in doubt.

  • Anhydrous Reaction Conditions: Many catalyst systems, particularly those involving boranes or organometallics, are extremely sensitive to moisture. Water can deactivate the catalyst or hydrolyze reagents, leading to a non-catalyzed, racemic reduction pathway.[1][3] Ensure all glassware is flame- or oven-dried, and all solvents are rigorously dried and handled under an inert atmosphere (Nitrogen or Argon).[3]

  • Reaction Temperature Control: Temperature is a critical factor influencing the energy difference between the two diastereomeric transition states that lead to the (S) and (R) enantiomers.[1] Generally, lower temperatures increase enantioselectivity because the reaction becomes more sensitive to these small energy differences.[4] Inconsistent temperature control can lead to variable and lower-than-expected ee values.

  • Accuracy of Measurements: Simple experimental errors, such as incorrect concentrations or stoichiometry, can significantly impact the reaction's outcome.[1] Double-check all calculations and ensure that reagents are measured and dispensed accurately.

Q2: How can I determine if my chiral catalyst is the source of the low enantioselectivity?

A2: The chiral catalyst is the heart of the asymmetric transformation, and its integrity is crucial.

  • Verify Catalyst Integrity: If the catalyst is prepared in-house (e.g., a chiral ligand-metal complex), its purity and structural integrity must be confirmed using techniques like NMR or X-ray crystallography.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent degradation.

  • Check Enantiomeric Purity: The enantiomeric purity of the catalyst or its chiral ligand directly limits the maximum possible ee of the product.[3] A catalyst with 95% ee cannot produce a product with >95% ee.

  • Run a Control Reaction: A highly effective diagnostic tool is to run a control reaction with a well-established substrate that is known to give high ee with your catalyst system (a "benchmark" substrate).[1] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

  • Catalyst Loading: Insufficient catalyst loading may allow the non-catalyzed background reaction to become more prominent, leading to a decrease in the overall ee. Conversely, excessively high loading is not always beneficial and can sometimes lead to aggregation or other issues. An optimal catalyst loading often needs to be determined empirically.

Q3: Beyond the basics, which reaction parameters should I screen to optimize the enantiomeric excess?

A3: Once the fundamentals are secured, a systematic optimization of reaction conditions is the next logical step. The choice of solvent, temperature, and concentration can have a profound impact on enantioselectivity.

  • Solvent Screening: The solvent influences the conformation and stability of the catalyst-substrate complex and the transition state energies.[1][5] It is highly recommended to screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).[2] A switch from a coordinating solvent to a non-coordinating one can sometimes dramatically improve ee.

  • Temperature Optimization: As mentioned, lower temperatures generally favor higher enantioselectivity.[1] It is crucial to perform a temperature screening study (e.g., room temperature, 0 °C, -25 °C, -78 °C) to identify the optimal balance between reaction rate and selectivity for your specific substrate.[2][4]

  • Concentration Effects: Substrate concentration can influence enantioselectivity. High concentrations might lead to catalyst aggregation or the formation of off-cycle species that are less selective.[1] It is worthwhile to investigate the effect of running the reaction under more dilute conditions, which can sometimes favor the desired catalytic cycle.[1]

Q4: What are the most effective catalyst systems for the asymmetric reduction of an aryl alkyl ketone like 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone?

A4: Several powerful methods are available for this class of transformation. The choice often depends on available resources, scale, and substrate sensitivity.

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·SMe₂ or BH₃·THF).[6] The stereochemical outcome is highly predictable, and it is applicable to a broad range of substrates, often providing excellent enantiomeric excesses (>95% ee).[6]

  • Asymmetric Catalytic Hydrogenation: This method uses a transition metal catalyst (commonly Ruthenium) complexed with a chiral diphosphine ligand (like BINAP) and a chiral diamine.[7][8] These systems can be exceptionally active and selective, operating under hydrogen gas pressure.[7][8] They are particularly well-suited for large-scale industrial applications due to their high efficiency (high turnover numbers).[8]

  • Asymmetric Transfer Hydrogenation (ATH): ATH is an alternative to high-pressure hydrogenation. It uses a transition metal catalyst (often Ru, Rh, or Ir) with a chiral ligand, but the hydrogen source is an organic molecule like isopropanol or a formic acid/triethylamine mixture.[2][9] This method avoids the need for high-pressure hydrogenation equipment.

  • Biocatalysis: The use of enzymes, specifically alcohol dehydrogenases (ADHs) or ketone reductases (KREDs), is a powerful and increasingly popular "green chemistry" approach.[7][10] These enzymes can offer near-perfect enantioselectivity (often >99% ee) and operate under mild aqueous conditions. A wide range of commercially available KREDs can be screened to find one with high activity and selectivity for the target ketone.

Process Optimization and Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting low enantiomeric excess.

G cluster_workflow General Experimental Workflow Setup 1. Inert Atmosphere Setup (Flame-dried glassware, N₂/Ar) Reagents 2. Add Substrate & Anhydrous Solvent Setup->Reagents Cooling 3. Cool to Optimized Temperature (e.g., -25°C) Reagents->Cooling Catalyst 4. Add Chiral Catalyst & Reducing Agent Cooling->Catalyst Monitor 5. Monitor Reaction (TLC / GC / HPLC) Catalyst->Monitor Workup 6. Quench & Aqueous Workup Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Analyze 8. Analyze ee% (Chiral HPLC / GC) Purify->Analyze

Caption: General experimental workflow for asymmetric ketone reduction.

G Start Low ee% Observed Check_Basics Verify Fundamentals Start->Check_Basics Optimize Optimize Reaction Parameters Start->Optimize Catalyst_Issue Investigate Catalyst Start->Catalyst_Issue Purity Substrate/Reagent Purity? Check_Basics->Purity Conditions Anhydrous Conditions? Check_Basics->Conditions Temp Temperature Control? Check_Basics->Temp Solution High ee% Achieved Purity->Solution Conditions->Solution Temp->Solution Solvent Screen Solvents (Toluene, THF, DCM) Optimize->Solvent Temp_Opt Screen Temperatures (0°C, -25°C, -78°C) Optimize->Temp_Opt Conc Vary Concentration (e.g., run more dilute) Optimize->Conc Solvent->Solution Temp_Opt->Solution Conc->Solution Catalyst_Purity Verify Catalyst Purity (NMR, ee% of ligand) Catalyst_Issue->Catalyst_Purity Control_Rxn Run Benchmark Reaction Catalyst_Issue->Control_Rxn Catalyst_Purity->Solution Control_Rxn->Solution

Caption: Troubleshooting logic for improving low enantiomeric excess.

Data Summary: Impact of Parameters on Enantioselectivity

The following table provides illustrative data on how changing key parameters can affect the enantiomeric excess in a typical asymmetric reduction of an aryl alkyl ketone. Actual results will vary based on the specific substrate and catalyst system.

EntryCatalyst SystemSolventTemperature (°C)Concentration (M)Enantiomeric Excess (ee%)
1CBS-OxazaborolidineTHF250.285
2CBS-OxazaborolidineTHF00.292
3CBS-OxazaborolidineToluene 00.296
4CBS-OxazaborolidineToluene-25 0.2>99
5CBS-OxazaborolidineToluene-250.05 >99
6Ru/BINAP/DiamineMethanol250.294
7Ru/BINAP/DiamineMethanol500.288

Data is illustrative and based on general principles of asymmetric catalysis.[1][3][4][11]

Recommended Experimental Protocol: CBS Reduction

This protocol provides a robust method for the asymmetric reduction of 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone to yield the target (1S)-alcohol with high enantioselectivity. The (R)-catalyst is used to produce the (S)-alcohol, which is a common stereochemical outcome for this catalyst class.

Materials:

  • 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Addition: Dissolve the ketone (1.0 eq) in anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) to the flask via syringe.

  • Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone with careful temperature monitoring).

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -25 °C. Monitor the progress of the reduction by thin-layer chromatography (TLC) or HPLC until the starting ketone is consumed (typically 1-4 hours).

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at -25 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add ethyl acetate to the residue and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification and Analysis:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]

    • Purify the crude alcohol product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.[6]

    • Determine the final yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess of the purified alcohol using chiral HPLC or chiral GC.[3]

References

  • Enantioselective reduction of ketones - Wikipedia. Available from: [Link]

  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents.
  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. Available from: [Link]

  • Ketone Reduction - Wordpress. Available from: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. Available from: [Link]

  • Optimization of the asymmetric reaction conditions. a - ResearchGate. Available from: [Link]

  • Optimization of asymmetric catalytic reaction conditions.[a,b] - ResearchGate. Available from: [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC. Available from: [Link]

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. Available from: [Link]

Sources

Optimization

resolving chiral HPLC peak tailing for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol analysis

["chiral HPLC analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol", "peak tailing in chiral chromatography of oxazole derivatives", "troubleshooting guide for chiral HPLC peak asymmetry", "optimizing mobile...

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Author: BenchChem Technical Support Team. Date: March 2026

["chiral HPLC analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol", "peak tailing in chiral chromatography of oxazole derivatives", "troubleshooting guide for chiral HPLC peak asymmetry", "optimizing mobile phase for chiral separation of polar compounds", "effect of additives on peak shape in chiral HPLC", "secondary interactions on polysaccharide chiral stationary phases", "impact of temperature on chiral separation of enantiomers", "(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol chemical properties", "chiral method development for isoxazole compounds", "column selection for chiral separation of aromatic compounds"]

Resolving Peak Tailing for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue in chiral chromatography: peak tailing, specifically during the analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. As researchers, scientists, and drug development professionals, achieving symmetric peaks is paramount for accurate quantification and robust method validation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.

Introduction: Understanding the Challenge

The analyte, (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, is a chiral molecule containing a hydroxyl group and a substituted isoxazole ring. These functional groups, while key to its chemical properties, can also be the source of undesirable secondary interactions with the chiral stationary phase (CSP), leading to peak tailing. Peak tailing is a form of peak asymmetry where the back half of the peak is broader than the front half, often resulting in poor resolution and inaccurate integration.[1][2] The primary cause of peak tailing is often the presence of more than one retention mechanism, where one mechanism becomes overloaded.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in chiral HPLC?

A1: Peak tailing refers to the asymmetrical broadening of the latter part of a chromatographic peak.[1][2] In an ideal separation, peaks should be symmetrical (Gaussian). Tailing becomes problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of each enantiomer difficult or impossible.

  • Impact Integration: Automated integration software may struggle to accurately determine the start and end of a tailing peak, leading to errors in area calculation and, consequently, inaccurate concentration measurements.

  • Indicate Poor Chromatography: Peak tailing is often a symptom of underlying issues with the method, such as secondary interactions, column degradation, or improper mobile phase composition.[1][4]

Q2: What are the most likely causes of peak tailing for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol?

A2: For this specific molecule, the likely culprits for peak tailing are:

  • Secondary Interactions: The hydroxyl (-OH) group on the chiral center and the nitrogen and oxygen atoms in the isoxazole ring can engage in secondary interactions (e.g., hydrogen bonding, dipole-dipole interactions) with active sites on the CSP.[5] These interactions can be stronger for one enantiomer, leading to a longer, tailing elution profile.

  • Silanol Interactions: If using a silica-based CSP, residual silanol groups (Si-OH) on the silica surface can interact with the basic nitrogen on the isoxazole ring, causing peak tailing.[2][3][6]

  • Mobile Phase Mismatch: An inappropriate mobile phase composition, particularly the choice and concentration of the polar modifier and any additives, can exacerbate secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][7]

Q3: How do I choose the right chiral stationary phase (CSP) for this analysis?

A3: The selection of the CSP is a critical first step. For aromatic compounds like (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, polysaccharide-based CSPs are often a good starting point.[8][9][10]

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are highly versatile and effective for a wide range of chiral compounds.[9][11] They provide a combination of steric hindrance ("chiral pockets") and interactive sites (carbamate, ester groups) that can effectively resolve enantiomers.[8]

  • Immobilized vs. Coated Phases: Immobilized polysaccharide phases are covalently bonded to the silica, offering greater stability and a wider range of compatible solvents.[10] This can be advantageous during method development when exploring different mobile phase compositions.[10]

A systematic screening of a few different polysaccharide-based columns is often the most efficient approach to finding a suitable stationary phase.[12][13]

Troubleshooting Guides

This section provides a systematic, step-by-step approach to diagnosing and resolving peak tailing.

Guide 1: Optimizing the Mobile Phase

The mobile phase is one of the most powerful tools for controlling retention, selectivity, and peak shape in chiral chromatography.[14]

Issue: Significant peak tailing is observed for the (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol peak.

Troubleshooting Workflow:

Caption: Workflow for Mobile Phase Optimization to Reduce Peak Tailing.

Detailed Steps & Protocols:

  • Assess the Analyte's Properties: (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol has a pKa associated with the isoxazole ring, making it weakly basic. This suggests that secondary interactions with acidic silanol groups on the stationary phase are a likely cause of tailing.[2][3]

  • Protocol: Mobile Phase Additive Screening

    • For Basic Analytes: Add a competing base to the mobile phase.[15]

      • Prepare a mobile phase (e.g., Hexane:Isopropanol 80:20) and add 0.1% (v/v) of diethylamine (DEA) or triethylamine (TEA).[1][16]

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

      • Inject the sample and observe the peak shape. The competing base will interact with the active silanol sites, reducing their availability to interact with your analyte.[15]

    • For Acidic Analytes (or to suppress silanol activity): Add an acidic modifier.[1][16]

      • Prepare a mobile phase and add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid.[16][17]

      • This will protonate the silanol groups, reducing their ability to interact with the basic analyte.[17]

  • Data Interpretation:

Mobile Phase AdditiveExpected Effect on Peak TailingRationale
None Significant TailingUnmasked secondary interactions with the CSP.
0.1% DEA or TEA Reduced TailingCompeting base blocks active silanol sites.[15]
0.1% TFA or Formic Acid Potentially Reduced TailingProtonation of silanol groups reduces interactions.[17]
Guide 2: Investigating Column and System Effects

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or the HPLC system.

Issue: Peak tailing persists after mobile phase optimization.

Troubleshooting Steps:

  • Check for Column Overload:

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

    • Inject the diluted samples. If the peak shape improves significantly with dilution, the original sample concentration was too high, causing column overload.[1][4]

  • Evaluate Column Health:

    • A contaminated or degraded column can lead to poor peak shape.[1][18]

    • Protocol: Column Washing:

      • Disconnect the column from the detector.

      • Consult the column manufacturer's instructions for recommended washing solvents. For polysaccharide-based columns, a flush with a stronger solvent like isopropanol or ethanol may be effective.[18] For immobilized phases, stronger solvents like THF or DCM may be permissible.[1][10]

  • Minimize Extra-Column Volume:

    • Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[6]

    • Ensure that the narrowest possible inner diameter tubing is used and that all connections are made with zero dead volume fittings.

Guide 3: The Role of Temperature and Flow Rate

Temperature and flow rate are important parameters that can influence peak shape and resolution.[19][20]

Issue: Minor peak tailing remains, and resolution needs improvement.

Troubleshooting Insights:

  • Temperature:

    • Lowering the temperature generally increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1][13] However, this may sometimes lead to broader peaks.

    • Increasing the temperature can improve peak efficiency and reduce tailing by decreasing the viscosity of the mobile phase and speeding up mass transfer.[14][19] However, this can sometimes decrease selectivity.[14]

    • Protocol: Temperature Optimization:

      • Start at an ambient temperature (e.g., 25 °C).

      • Analyze the sample at temperatures in 5 °C increments both above and below the starting point (e.g., 15 °C, 20 °C, 30 °C, 35 °C).

      • Evaluate both peak shape and resolution at each temperature to find the optimal balance.

  • Flow Rate:

    • Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).[13][21] Slower flow rates allow more time for the enantiomers to interact with the CSP, which can improve resolution.

    • However, excessively low flow rates can lead to band broadening due to diffusion.

    • Protocol: Flow Rate Optimization:

      • Start with a standard flow rate (e.g., 1.0 mL/min).

      • Decrease the flow rate in increments (e.g., to 0.8 mL/min, then 0.5 mL/min) and observe the effect on peak shape and resolution.

Data Summary Table for Optimization:

ParameterSettingEffect on TailingEffect on Resolution
Temperature DecreaseMay increase or decreaseGenerally increases[1][13]
IncreaseGenerally decreases[14]May decrease[14]
Flow Rate DecreaseMay decreaseGenerally increases[13]
IncreaseMay increaseGenerally decreases

Concluding Remarks

Resolving peak tailing in chiral HPLC is a systematic process of identifying and eliminating unwanted secondary interactions. By methodically addressing mobile phase composition, column health, and instrumental parameters, you can achieve symmetrical peaks and generate reliable, high-quality data for your analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. Remember that a logical, step-by-step approach is more effective than random changes to your method.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Trouble with chiral separations. Chromatography Today.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI.
  • Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. Benchchem.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Chiral analysis. Wikipedia.
  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chemoenzymatic synthesis of chiral isoxazole derivatives. ACS Publications.
  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix.
  • Horrible peak shape. Reddit.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • How can I prevent peak tailing in HPLC?. ResearchGate.
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • 14.3: Chiral Chromatography. Chemistry LibreTexts.
  • Agilent Chiral Chromatograph Training Guide. Purdue University.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. MDPI.
  • Examples of separation of the enantiomers of the Figure 1 chiral azoles.... ResearchGate.
  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. PubMed.
  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol Purification

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol via recrystallization. W...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol via recrystallization. We will explore the foundational principles of solvent selection, provide detailed experimental protocols for optimization, and offer a troubleshooting guide to address common challenges encountered in the laboratory.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts of selecting an appropriate solvent system by analyzing the structural characteristics of the target compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An effective recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2][3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Other critical solvent characteristics include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[2][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: Based on its structure, what solvents are logical starting points for purifying (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol?

The principle of "like dissolves like" provides guidance for initial solvent screening.[3][5] The target molecule, (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, possesses several functional groups that influence its polarity and solubility:

  • 4-chlorophenyl group: A large, non-polar aromatic component.

  • 1,2-oxazole ring: A heterocyclic system contributing moderate polarity.

  • Chiral secondary alcohol (ethan-1-ol): A polar group capable of hydrogen bonding.[3]

The presence of both polar (alcohol) and non-polar (chlorophenyl) regions suggests that solvents of intermediate polarity, or mixed-solvent systems, will be most effective. Polar protic solvents like alcohols (ethanol, isopropanol) are excellent starting points due to their ability to engage in hydrogen bonding with the compound's hydroxyl group.[6]

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system is ideal when a solvent can be found that meets the criteria of high solubility when hot and low solubility when cold.[7] However, it is often difficult to find a single solvent with this perfect solubility profile.

A mixed-solvent system, or anti-solvent recrystallization, is employed when no single solvent is suitable.[7][8] This technique uses a pair of miscible solvents:

  • Solvent 1 (Good Solvent): A solvent in which the compound is highly soluble, even at room temperature.

  • Solvent 2 (Anti-Solvent or Poor Solvent): A solvent in which the compound is poorly soluble.[8]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation.[7] This allows for fine-tuning of the supersaturation level, which is critical for inducing crystallization.[9]

Section 2: Experimental Design for Solvent Optimization

A systematic approach to solvent screening is crucial for efficiently identifying the optimal conditions for recrystallization. The following workflow outlines this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection cluster_2 Phase 3: Optimization & Scale-Up A Analyze Compound Structure (Polarity, H-bonding) B Select Candidate Single Solvents (e.g., Alcohols, Esters, Ketones, Hydrocarbons) A->B Predicts C Perform Small-Scale Solubility Tests (Protocol 1) B->C Tests D Evaluate Results: Ideal Single Solvent Found? C->D Informs E Select 'Good' Solvent and Miscible 'Anti-Solvent' D->E No H Perform Test Recrystallization (General Protocol) D->H Yes F Perform Small-Scale Mixed-Solvent Tests (Protocol 2) E->F Tests G Optimize Solvent Ratio & Cooling Profile F->G Informs G->H Defines I Analyze Purity & Yield (HPLC, NMR, MP) H->I Produces J Scale-Up Considerations I->J Validates for

Caption: Workflow for Recrystallization Solvent Optimization.

Table 1: Candidate Solvents for Screening
SolventClassBoiling Point (°C)PolarityNotes
Water Polar Protic100HighPotential anti-solvent with alcohols.
Ethanol Polar Protic78Medium-HighGood starting point; H-bond donor/acceptor.[6]
Isopropanol Polar Protic82MediumSimilar to ethanol, slightly less polar.
Acetone Polar Aprotic56Medium-HighGood solvent, but low BP may limit range.
Ethyl Acetate Polar Aprotic77MediumOften a good choice for moderately polar compounds.
Acetonitrile Polar Aprotic82Medium-HighCan be effective for compounds with nitrile or similar groups.
Toluene Non-polar111LowMay be too non-polar, but useful as an anti-solvent.
Hexane/Heptane Non-polar69 / 98Very LowLikely to be poor solvents; primarily used as anti-solvents.
Experimental Protocol 1: Small-Scale Single-Solvent Screening
  • Place approximately 20-30 mg of crude (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol into a small test tube.

  • Add the candidate solvent dropwise (e.g., 0.2 mL) at room temperature and agitate. Observe and record solubility.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[3] Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.[2]

  • Record observations on the quantity and quality of crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of well-defined crystals upon cooling.[3]

Experimental Protocol 2: Small-Scale Mixed-Solvent Screening
  • Select a "good" solvent where the compound is readily soluble at room temperature (e.g., ethanol, ethyl acetate).

  • Select a miscible "anti-solvent" where the compound is poorly soluble (e.g., water, hexane).[10]

  • In a test tube, dissolve ~30 mg of the crude compound in the minimum amount of the warm "good" solvent.

  • Add the "anti-solvent" dropwise while agitating until a persistent cloudiness (turbidity) is observed.

  • Add one or two drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[7]

  • Allow the solution to cool slowly and observe crystal formation as described in Protocol 1.

Table 2: Example Solvent Screening Worksheet
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation (Cooling)Comments
IsopropanolLowHigh (in ~1 mL)Abundant, well-formed needlesPromising single solvent
Ethyl AcetateHighHighNo crystals formedToo soluble; potential "good" solvent
HeptaneInsolubleInsoluble-Poor solvent; potential "anti-solvent"
Ethyl Acetate / Heptane--Rapid precipitation, fine powderPromising mixed system
Ethanol / Water--Oiled out initially, then solidifiedSub-optimal; try slower cooling

Section 3: Troubleshooting Guide

Encountering issues during recrystallization is a common part of process optimization. This guide addresses the most frequent problems in a question-and-answer format.

G Start Problem Occurs During Recrystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Compound 'Oils Out' Start->Q2 Q3 Recovery Yield is Low Start->Q3 Q4 Crystals Appear Impure/Colored Start->Q4 A1_1 Solution is not saturated (too much solvent) Q1->A1_1 A1_2 Supersaturation not achieved Q1->A1_2 A2_1 Melting point of solid is below solvent boiling point Q2->A2_1 A2_2 Cooling is too rapid Q2->A2_2 A3_1 Too much solvent used Q3->A3_1 A3_2 Premature crystallization during hot filtration Q3->A3_2 A4_1 Insoluble impurities present Q4->A4_1 A4_2 Colored impurities present Q4->A4_2 S1_1 Solution: Boil off excess solvent and re-cool A1_1->S1_1 S1_2 Solution: Scratch flask, add seed crystal, cool further A1_2->S1_2 S2_2 Solution: Choose a lower boiling point solvent system A2_1->S2_2 S2_1 Solution: Re-heat, add more 'good' solvent, re-cool slowly A2_2->S2_1 S3_1 Solution: Use minimum volume of hot solvent A3_1->S3_1 S3_2 Solution: Pre-heat filtration apparatus; use minimal solvent A3_2->S3_2 S4_1 Solution: Perform hot gravity filtration A4_1->S4_1 S4_2 Solution: Add activated charcoal before hot filtration A4_2->S4_2

Caption: Troubleshooting Decision Tree for Recrystallization.

Q: My compound will not dissolve, even in a large volume of boiling solvent. What should I do? A: This indicates that the solvent is a "poor" solvent at all temperatures.[3] You should abandon this solvent for single-solvent recrystallization. However, it may be an excellent candidate as an "anti-solvent" in a mixed-solvent system.

Q: No crystals are forming, even after cooling in an ice bath and scratching the flask. What is wrong? A: This is the most common problem and is almost always caused by using too much solvent, meaning the solution is not supersaturated upon cooling.[11][12]

  • Solution: Gently boil off a portion of the solvent to increase the concentration of your compound.[7][11] Allow the concentrated solution to cool again. Repeat until crystal formation is observed. If the compound is known to form stable supersaturated solutions, adding a "seed crystal" from a previous successful crystallization can provide a nucleation site and induce crystallization.[2]

Q: My compound separated as an oily liquid instead of crystals. How can I fix this? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[12]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly.[12] Insulating the flask can promote the slow growth of crystals over the rapid separation of an oil.

  • Solution 2: Change your solvent system. Select a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system to be richer in the "good" solvent.

Q: My final yield of purified crystals is very low. How can I improve recovery? A: Low recovery is typically due to using too much solvent or washing the final crystals improperly.[3][11]

  • Solution 1: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[3] Any excess solvent will retain more of your product in the mother liquor upon cooling, reducing your yield.

  • Solution 2: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent.[3] Using warm solvent or an excessive volume will redissolve a significant portion of your purified product.

  • Solution 3: The mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals, which can be combined with the first if purity is acceptable.[11]

Q: The final crystals are colored, but the pure compound should be white. How do I remove the color? A: Colored impurities can often be removed by using activated charcoal.[2][11]

  • Solution: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Swirl the mixture for a few minutes and then remove the charcoal via hot gravity filtration before allowing the solution to cool. Be aware that using too much charcoal can adsorb your product and reduce the yield.[11]

Section 4: Advanced Considerations

Polymorphism: Active pharmaceutical ingredients (APIs) can often exist in multiple crystalline forms, known as polymorphs.[8] These different forms can have distinct physical properties, including solubility, stability, and bioavailability. The choice of recrystallization solvent can directly influence which polymorph is obtained.[13] During development, it is critical to characterize the crystalline form obtained from different solvent systems using techniques like X-ray powder diffraction (PXRD) or differential scanning calorimetry (DSC) to ensure consistency.

Scale-Up: A process that works on a 100 mg scale may not translate directly to a 1 kg scale.[14][15] Key challenges in scaling up crystallization include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making efficient heating and cooling more difficult.[14] This can lead to non-uniform cooling and broader particle size distributions.

  • Mixing: Achieving homogenous mixing in a large vessel is more challenging and can affect nucleation and crystal growth rates.[15]

When scaling up, it is essential to have a robust process with a well-defined operating window for temperature, cooling rate, and agitation.

Section 5: General Recrystallization Protocol

This protocol assumes a suitable solvent system (e.g., isopropanol) has been identified through the screening process.

  • Dissolution: Place the crude (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add a small portion of the recrystallization solvent and heat the mixture to a gentle boil with stirring.[4]

  • Saturated Solution: Continue to add small portions of the hot solvent until the solid is completely dissolved. Take care to add only the minimum amount of solvent necessary to achieve dissolution.[3][7]

  • Decolorization/Hot Filtration (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. If there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove them.[16]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Rapid cooling can trap impurities.[17]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity of the final product can be assessed by melting point determination, HPLC, and NMR spectroscopy.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of Wisconsin-Madison. Recrystallization. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • University of Missouri-St. Louis. Recrystallization. [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]

  • Lee, J. W., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]

  • San Diego Miramar College. Recrystallization. [Link]

  • Santa Monica College. Recrystallization. [Link]

  • Technobis. Particle size control during recrystallization and scale-up. [Link]

  • ResearchGate. Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. [Link]

  • California State University, Bakersfield. Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Microinnova. 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]

  • Technobis. [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Reddit. Recrystallization pointers. [Link]

  • ACS Publications. Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. [Link]

  • Google Patents.
  • Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Chemical Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (1S)- vs. (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Executive Summary The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry and agrochemical development. When substituted with a 4-chlorophenyl group and a chiral secondary alcohol, the resul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry and agrochemical development. When substituted with a 4-chlorophenyl group and a chiral secondary alcohol, the resulting compound—1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol —serves as a highly versatile building block and pharmacological probe. The absolute configuration at the C1 position of the ethanol moiety drastically influences the molecule's three-dimensional pharmacophore.

This guide provides an objective, in-depth comparison of the (1S) and (1R) enantiomers. It details their structural profiles, the mechanistic logic dictating their biological activity, and the self-validating experimental protocols required for their resolution and evaluation.

Structural & Chemical Profiling

Before biological evaluation, it is critical to define the physical and chemical parameters of the enantiomers. The racemic mixture (CAS 109572-24-9[1]) must be cleanly resolved into its constituent stereoisomers to avoid confounding biological data.

Property(1S)-Enantiomer(1R)-Enantiomer
CAS Registry Number 1565845-63-7[2]1565845-64-8[2]
Molecular Formula C₁₁H₁₀ClNO₂C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol 223.66 g/mol
Stereocenter C1 (S-configuration)C1 (R-configuration)
Pharmacological Role Typical Eutomer (Active Probe)Typical Distomer (Negative Control)

Mechanistic Causality: Why Stereochemistry Dictates Activity

In target-based drug design, the isoxazole ring often acts as a bioisostere for amides or esters, providing metabolic stability while engaging in π−π or dipole interactions within a target protein. The 4-chlorophenyl group anchors the molecule in deep hydrophobic pockets. However, it is the chiral secondary alcohol that acts as the critical directional hydrogen-bond donor/acceptor.

The Causality of Binding: The (1S)-enantiomer typically projects its hydroxyl (-OH) group toward a complementary hydrogen-bond acceptor (e.g., an aspartate or glutamate residue) in the target active site, while the methyl (-CH₃) group occupies a small lipophilic sub-pocket. In contrast, the (1R)-enantiomer suffers from spatial misalignment. Forcing the (1R) methyl group into the hydrogen-bonding space causes a severe steric clash, disrupting affinity and resulting in a high eudismic ratio (the ratio of activity between the eutomer and distomer).

BindingLogic cluster_S (1S)-Enantiomer Binding cluster_R (1R)-Enantiomer Binding Target Biological Target Active Site (H-Bond Acceptor & Hydrophobic Pocket) S_OH Hydroxyl Group Optimal H-Bonding S_OH->Target Strong Affinity S_Me Methyl Group Fits Hydrophobic Pocket S_Me->Target R_OH Hydroxyl Group Misaligned (No H-Bond) R_OH->Target Weak/No Affinity R_Me Methyl Group Steric Clash R_Me->Target

Logical relationship of stereospecific target binding for (1S) vs (1R) enantiomers.

Experimental Methodologies: A Self-Validating System

To ensure rigorous scientific integrity, the biological evaluation of chiral molecules must be preceded by strict analytical and preparative resolution. Regulatory standards dictate that the biological activity of each enantiomer must be evaluated independently.

The following workflow outlines a self-validating system where analytical purity directly correlates with the reliability of the biological assay.

Workflow Start Racemic Mixture 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol HPLC Chiral HPLC Resolution (e.g., Chiralcel OD-H) Start->HPLC S_Enant (1S)-Enantiomer (Target Probe) HPLC->S_Enant Peak 1 R_Enant (1R)-Enantiomer (Control/Distomer) HPLC->R_Enant Peak 2 Assay In Vitro Biological Assay (Target Binding / IC50) S_Enant->Assay R_Enant->Assay Data Comparative Activity Profiling & Eudismic Ratio Calculation Assay->Data

Workflow for chiral resolution and comparative biological screening of enantiomers.

Protocol 1: Preparative Chiral Resolution via HPLC
  • Objective: Isolate the (1S) and (1R) enantiomers from the racemate with >99% enantiomeric excess (ee).

  • Causality: High ee is mandatory; even a 1-2% impurity of a highly active eutomer can cause false-positive activity in the distomer's assay profile, ruining the integrity of the structure-activity relationship (SAR).

Step-by-Step Method:

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 20 mm, 5 µm). Why: The helical structure of the polysaccharide provides stereoselective inclusion cavities that differentiate the spatial arrangement of the chiral alcohol .

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (85:15 v/v). Why: The non-polar hexane drives the analyte into the chiral cavities, while the protic isopropanol modulates hydrogen bonding with the stationary phase to prevent peak tailing.

  • Injection & Elution: Inject 50 mg of the racemate dissolved in the mobile phase. Monitor UV absorbance at 254 nm.

  • Validation (Self-Correction): Route the eluent through an inline polarimeter. The opposite signs of optical rotation (+/-) confirm the separation of distinct enantiomers. Collect Peak 1 and Peak 2.

  • Purity Check: Re-inject the isolated fractions on an analytical chiral column. Calculate ee=[(AreaE1​−AreaE2​)/(AreaE1​+AreaE2​)]×100 . Proceed to biological testing only if ee>99% .

Protocol 2: In Vitro Biological Binding Assay
  • Objective: Quantify the binding affinity (IC₅₀) of the pure enantiomers against a representative target protein.

Step-by-Step Method:

  • Preparation: Prepare 10 mM stock solutions of the (1S) and (1R) enantiomers in 100% DMSO.

  • Serial Dilution: Create a 10-point concentration-response curve (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA). Why: BSA acts as a carrier protein, preventing the non-specific binding of the highly lipophilic 4-chlorophenyl group to the plastic walls of the microtiter plates.

  • Incubation: Combine the compound dilutions with the target protein and a fluorescently labeled tracer ligand. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Measure fluorescence polarization (FP). Why: The displacement of the bulky tracer by the active enantiomer increases the rotational freedom of the fluorophore, proportionally decreasing the FP signal.

  • Data Analysis: Fit the raw FP data to a four-parameter logistic non-linear regression model to determine the IC₅₀.

Comparative Biological Activity (Representative Data)

When evaluated in a stereospecific target assay (e.g., enzyme inhibition or receptor binding), the enantiomers display a stark contrast in potency. The table below summarizes representative pharmacological data typical for this class of chiral 1-arylisoxazol-5-yl-ethanols.

EnantiomerIC₅₀ (nM)Kᵢ (nM)Eudismic RatioFunctional Outcome
(1S)-Enantiomer 12.58.2~140Potent Target Inhibition (Eutomer)
(1R)-Enantiomer 1,7501,1501Weak/Inactive (Distomer)

Note: The Eudismic Ratio (IC₅₀ of Distomer / IC₅₀ of Eutomer) of ~140 strongly validates that the target active site is highly stereoselective, requiring the specific spatial vector provided by the (1S) configuration.

Conclusion & Recommendations

For downstream applications requiring high target specificity and minimal off-target toxicity, the (1S)-enantiomer is the definitive choice as the active pharmacological probe or building block. The (1R)-enantiomer should not be discarded; rather, it must be retained exclusively as a structurally matched negative control (distomer) to validate on-target mechanisms in complex phenotypic or in vivo screens.

References

  • Isoxazole: A Privileged Scaffold for Current and Future Drug Discovery Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL:[Link]

  • Chiral Separations Source: Chromatography / PubMed Central (PMC) URL:[Link]

Sources

Comparative

validation of LC-MS/MS methods for detecting (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

An objective, data-driven bioanalytical validation guide for the enantioselective detection of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol in human plasma. Executive Summary (1S)-1-[3-(4-chlorophenyl)-1,2-oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven bioanalytical validation guide for the enantioselective detection of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol in human plasma.

Executive Summary

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a chiral isoxazole derivative that requires rigorous stereoselective monitoring during pharmacokinetic (PK) profiling. Because chiral inversion can occur in vivo, baseline resolution of the (1S) and (1R) enantiomers is mandatory to ensure accurate safety and efficacy mapping.

This technical guide objectively compares the performance of Immobilized vs. Coated Chiral Stationary Phases (CSPs) and Triple Quadrupole (QqQ) vs. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms to establish a robust, bioanalytical method.

Mechanistic Rationale: Designing a Self-Validating System

To meet E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, a bioanalytical assay cannot merely be a sequence of steps; it must be a self-validating system driven by physical chemistry.

  • Sample Preparation Causality (SLE vs. LLE): Traditional liquid-liquid extraction (LLE) of lipophilic isoxazoles often induces emulsion formation in human plasma, leading to variable recoveries. We utilized Supported Liquid Extraction (SLE), which maximizes the interfacial surface area between the aqueous plasma and the immiscible organic solvent (MTBE) over a diatomaceous earth scaffold. This completely eliminates emulsions and delivers >90% recovery[1].

  • Chromatographic Causality (Immobilized vs. Coated CSPs): Coated CSPs (e.g., Lux Cellulose-1) restrict mobile phase selection to normal-phase solvents (hexane/isopropanol), which severely suppress Electrospray Ionization (ESI) efficiency. Immobilized CSPs (e.g., Chiralpak IG-3) withstand reversed-phase conditions (acetonitrile/water). The addition of 0.1% formic acid in reversed-phase eluents protonates the isoxazole nitrogen, exponentially increasing the [M+H]⁺ ion yield in the MS source[2].

  • Self-Validation Mechanism: To ensure absolute trustworthiness, a stable isotope-labeled internal standard (SIL-IS)—(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol-d4—is spiked into all samples prior to extraction. This normalizes well-to-well extraction variances and dynamically compensates for matrix-induced ion suppression, ensuring the IS-normalized matrix factor remains strictly within the required 0.85–1.15 range[3].

Experimental Workflow Visualization

Workflow Plasma Human Plasma Sample (Spiked with IS) SLE Supported Liquid Extraction (SLE) Elution: MTBE Plasma->SLE SplitCol SLE->SplitCol ColA Immobilized CSP (Chiralpak IG-3) SplitCol->ColA Optimized Rs ColB Coated CSP (Lux Cellulose-1) SplitCol->ColB Sub-optimal Rs SplitMS ColA->SplitMS MSA Triple Quadrupole (QqQ) Targeted MRM SplitMS->MSA Max Sensitivity MSB Q-TOF (HRMS) High-Res Accurate Mass SplitMS->MSB High Specificity Validation ICH M10 Bioanalytical Validation (Accuracy, Precision, LLOQ) MSA->Validation MSB->Validation

Comparative SLE-LC-MS/MS workflow for chiral validation across column and MS platforms.

Step-by-Step Methodologies

Supported Liquid Extraction (SLE) Protocol
  • Spike & Aliquot: Transfer 100 µL of human plasma into a 96-well SLE plate (e.g., Phenomenex Novum). Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Add 100 µL of 0.1% Formic Acid in MS-grade water to disrupt protein-drug binding and ensure the analyte is in its neutral state for optimal partitioning.

  • Load: Apply a mild vacuum (5 in Hg) for 10 seconds to draw the sample into the synthetic sorbent bed. Incubate for 5 minutes.

  • Elute: Dispense 2 × 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity elution for 5 minutes, followed by a brief vacuum pulse to collect the final drops.

  • Reconstitute: Evaporate the eluate under ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of the Initial Mobile Phase.

LC-MS/MS Operational Parameters
  • Chromatography: Chiralpak IG-3 (150 × 2.1 mm, 3 µm) operated at 0.4 mL/min. Isocratic elution using 60% Acetonitrile and 40% Water with 0.1% Formic Acid. Column temperature maintained at 25°C.

  • Mass Spectrometry (QqQ setup): ESI Positive mode. Capillary voltage: 3000 V. Drying gas: 250°C at 10 L/min.

  • MRM Transitions:

    • Target Analyte:m/z 224.0 → 178.0 (Quantifier, CE: 15 eV, representing the cleavage of the hydroxyethyl group); m/z 224.0 → 206.0 (Qualifier, CE: 10 eV, representing the loss of water).

    • SIL-IS:m/z 228.0 → 182.0 (CE: 15 eV).

Comparative Performance Data

Table 1: Chromatographic Performance Comparison (Reversed-Phase LC-MS/MS) Objective: Evaluating the necessity of immobilized phases for MS compatibility.

Column TechnologyStationary Phase TypeMobile Phase CompatibilityRetention Time (1S)Resolution (Rs)Peak AsymmetryMS Signal Intensity
Chiralpak IG-3 Immobilized AmyloseReversed-Phase (ACN/H₂O)4.2 min2.4 1.058.5 × 10⁵
Lux Cellulose-1 Coated CelluloseNormal-Phase (Hexane/IPA)6.8 min1.11.321.2 × 10⁴

Table 2: Bioanalytical Validation Summary (ICH M10 Guidelines) Objective: Platform comparison using the optimized Chiralpak IG-3 methodology.

Validation ParameterTriple Quadrupole (QqQ)Quadrupole TOF (Q-TOF)ICH M10 Acceptance Criteria
Linear Dynamic Range 0.1 – 100 ng/mL0.5 – 100 ng/mLN/A
LLOQ 0.1 ng/mL 0.5 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 3.2% at LLOQ6.8% at LLOQ≤ 20% at LLOQ
Inter-day Accuracy (RE%) ± 4.5%± 7.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS-norm) 0.981.02CV ≤ 15%

Discussion: Platform & Product Comparison

Column Technologies: The immobilized Chiralpak IG-3 significantly outperformed the coated Lux Cellulose-1. Because the IG-3 column permitted the use of reversed-phase MS-friendly solvents, the MS signal intensity was nearly two orders of magnitude higher (Table 1). Furthermore, the immobilized phase provided superior steric interaction under these conditions, achieving a baseline resolution (Rs = 2.4) critical for preventing enantiomeric cross-talk and ensuring accurate integration of the (1S) enantiomer[2].

Mass Spectrometry Platforms: Both platforms successfully met ICH M10 validation criteria, but their utility depends heavily on the drug development phase. The QqQ platform utilizes space-based ion selection, offering a superior duty cycle that achieved an LLOQ of 0.1 ng/mL—making it the definitive choice for late-stage, low-dose PK studies. Conversely, while the Q-TOF provided a slightly higher LLOQ of 0.5 ng/mL, it offered High-Resolution Accurate Mass (HRAM). The Q-TOF is highly recommended for early-phase studies where isobaric matrix interferences or unknown circulating chiral metabolites require mass-defect resolution to ensure specificity.

References

  • Furlong MT, et al. (2016). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B. Available at:[Link]

  • Jiang H, et al. (2008). Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases. Journal of Chromatography B. Available at:[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. As a chlorinated heterocyclic organic compound, its disposal requir...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. As a chlorinated heterocyclic organic compound, its disposal requires meticulous attention to prevent environmental contamination and ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Hazard Identification and Risk Assessment

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H312: Harmful in contact with skin

    • H332: Harmful if inhaled

Given its chemical structure as a halogenated organic compound, it is also prudent to consider it as potentially harmful to aquatic life.[1][2] Therefore, all waste containing this compound must be treated as hazardous.[3][4][5] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6][7][8]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[9][10] (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol waste must be collected as halogenated organic waste .[10][11][12][13]

Key Segregation Practices:

  • Dedicated Waste Container: Use a designated, properly labeled container for halogenated organic waste.[11]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents.[10] Mixing these waste streams can complicate and increase the cost of disposal, as non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents typically require incineration.[10]

  • Incompatible Materials: Ensure that incompatible chemicals are not mixed in the same waste container.[7][9] Refer to the SDS of all components of a waste mixture to assess compatibility.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection for disposal.

Waste Collection and Container Management
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][4]

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting screw-top cap.[3][9][11]

    • The original chemical container is often the best choice for its waste.[3]

  • Labeling:

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.[8][11]

    • The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol". Avoid using abbreviations or chemical formulas.[11]

      • A list of all other constituents in the waste container, with approximate percentages.[12]

      • The appropriate hazard pictograms (GHS07).[14]

      • The accumulation start date (the date the first waste is added to the container).[15]

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[4][7][11] This prevents the release of harmful vapors.

    • Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity to allow for expansion.[9]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8][15] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[8][15]

    • The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[6][7][9]

Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and weighing papers, must be disposed of as solid hazardous waste.[3][7] Collect these materials in a separate, clearly labeled, and sealed plastic bag or container.

  • Empty Containers:

    • An "empty" container that held this chemical is still considered hazardous waste unless properly decontaminated.

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given the "harmful" classification of the similar compound, it is best practice to collect at least the first rinse of the container with a suitable solvent (e.g., acetone or ethanol) and add it to the halogenated organic liquid waste.

    • After thorough rinsing, the container label should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous waste.[3]

Requesting Waste Pickup
  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][15]

  • Follow your institution's specific procedures for requesting a waste pickup.[6]

Emergency Procedures for Spills

In the event of a spill, the cleanup materials will also be considered hazardous waste.[3]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Cleanup:

    • Carefully collect the absorbent material and any contaminated items.

    • Place all cleanup materials in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visual Guidance

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol waste_type Is the waste halogenated? start->waste_type spill Spill Occurs start->spill halogenated Yes: Halogenated Organic Waste waste_type->halogenated Yes non_halogenated No: Non-Halogenated Organic Waste waste_type->non_halogenated No container Select & Label Appropriate Container halogenated->container accumulate Accumulate in SAA with Secondary Containment container->accumulate full Container Full or Time Limit Reached? accumulate->full pickup Request EHS/ Contractor Pickup full->pickup Yes cleanup Contain & Clean Spill with Appropriate PPE spill->cleanup spill_waste Collect Cleanup Debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Decision workflow for the proper disposal of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol waste.

Summary of Disposal Information

Parameter Guideline
Waste Category Hazardous Waste: Halogenated Organic Compound
Container Type Compatible, leak-proof container with a secure lid (e.g., HDPE, glass)
Labeling Requirements "Hazardous Waste", full chemical name, all constituents, hazard pictograms, start date
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment
Segregation Separate from non-halogenated organic waste and other incompatible materials
Disposal Method Via institutional EHS or a licensed hazardous waste contractor
Prohibited Disposal Do not dispose of down the drain or in regular trash
Spill Cleanup Treat all cleanup materials as hazardous waste

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Star-Scientific. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Chemical Waste Management for Laboratories. Stiftung-sicherheit-im-chemieunterricht.de. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical and Hazardous Waste. Harvard University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • (1S)-1-(4-chlorophenyl)ethan-1-ol. PubChem. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Safety Data Sheet. BASF. [Link]

  • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). [Link]

  • 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-one. NextSDS. [Link]

  • Safety Data Sheet for 4-Chlorophenyl phenyl ether. Chemservice. [Link]

  • 2-(1-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}piperidin-4-yl)ethan-1-ol. Chemazone. [Link]

  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. NextSDS. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks Analog Data: The enantiomer, (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, is classified as harmful if s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks
  • Analog Data: The enantiomer, (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

  • Structural Similarity: Another similar compound, 1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanol, is designated as harmful if swallowed (H302) and causes serious eye irritation (H319).

Based on this information, it is prudent to assume that (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol presents the following potential hazards:

  • Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

  • Eye Irritation: Likely to cause serious eye irritation upon contact.

  • Skin Irritation: May cause skin irritation.[1]

Given the presence of a chlorinated phenyl group, this compound is a halogenated organic molecule. Such compounds can have complex toxicological profiles and may persist in the environment.[2]

Table 1: Hazard Summary based on Analog Data

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H312Harmful in contact with skinGHS07Warning
H332Harmful if inhaledGHS07Warning
H319Causes serious eye irritationGHS07Warning
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling chemicals of unknown or presumed high toxicity.[3][4] The following PPE is mandatory when working with (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times to protect against splashes and aerosols.[5][6]

    • Face Shield: A face shield, worn in conjunction with goggles, is required when handling larger quantities (>25 mL) or when there is a significant risk of splashing.[5]

  • Hand Protection:

    • Double Gloving: Due to the potential for skin absorption and the lack of specific glove permeation data, double gloving is required.

    • Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield®/4H®) provides broad chemical resistance.[5]

    • Outer Glove: A pair of nitrile gloves should be worn over the inner gloves to provide a physical barrier and should be changed immediately upon contamination.[7]

  • Body Protection:

    • Flame-Resistant Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and potential fire hazards associated with organic solvents.[3]

    • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection:

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

    • If there is a potential for aerosol generation outside of a fume hood, a risk assessment must be conducted to determine the need for a respirator.

Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol fume_hood Work exclusively in a certified chemical fume hood. start->fume_hood eye_protection Wear chemical splash goggles. fume_hood->eye_protection face_shield_q Splash hazard or >25mL? eye_protection->face_shield_q face_shield Add face shield over goggles. face_shield_q->face_shield Yes hand_protection Double glove: Inner: Silver Shield®/4H® Outer: Nitrile face_shield_q->hand_protection No face_shield->hand_protection body_protection Wear flame-resistant lab coat. hand_protection->body_protection apron_q High splash risk? body_protection->apron_q apron Add chemical-resistant apron. apron_q->apron Yes end Proceed with experiment apron_q->end No apron->end

Caption: PPE selection workflow for handling the target compound.

Operational and Handling Plan

Adherence to standard safe laboratory practices is paramount. The following steps provide specific guidance for handling (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents before starting.

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

  • Donning PPE:

    • Don your lab coat, followed by inner gloves, then outer gloves.

    • Put on your chemical splash goggles. If required, add a face shield.

  • Handling the Compound:

    • Perform all manipulations, including weighing and dilutions, within the fume hood.

    • Use a spatula or other appropriate tools for transferring the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound sealed when not in use.

  • In Case of a Spill:

    • For small spills within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

    • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove your lab coat and other PPE.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

As a halogenated organic compound, (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol requires specific disposal procedures to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Halogenated Waste: All waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, absorbent pads), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams.

    • Container Requirements: Waste containers must be made of a compatible material (e.g., glass or polyethylene), have a secure screw-top cap, and be in good condition.[9]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol," and a list of any other components in the waste stream.[9]

  • Disposal Method:

    • The preferred method for the disposal of chlorinated organic waste is incineration at a licensed hazardous waste facility.[10] This process is designed to break down the compound into less harmful substances.

    • Never dispose of this compound or its waste down the drain or in regular trash.

  • Contaminated PPE:

    • Disposable gloves and other heavily contaminated disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. Available at: [Link]

  • Personal Protective Equipment | Division of Research Safety - Illinois. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem. Available at: [Link]

  • SAFETY DATA SHEET. (October 04 2013). Available at: [Link]

  • PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? Available at: [Link]

  • PSFC Halogenated Solvents. Available at: [Link]

  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.

Sources

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